Endrin ketone
Description
Properties
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
| Record name | Endrin ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
53494-70-5, 7378-10-1 | |
| Record name | Endrin ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
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| Record name | 53494-70-5 | |
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Foundational & Exploratory
Synthesis of Endrin Ketone from Endrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and formation of Endrin ketone, also known as delta-ketoendrin, from its precursor, the insecticide Endrin. This document details the primary synthetic routes, including photochemical, thermal, and acid-catalyzed isomerization, and presents quantitative data and experimental protocols for each method.
Introduction
Endrin is a cyclodiene insecticide, and its transformation into this compound is a significant process both in environmental degradation and in controlled laboratory synthesis. This compound is a pentacyclic isomer of Endrin and is often the primary product of its degradation under various conditions. Understanding the formation of this ketone is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.
Synthetic Pathways for this compound Formation
The conversion of Endrin to this compound is primarily an isomerization reaction. This rearrangement can be induced by several methods, each with distinct reaction conditions and outcomes. The primary pathways are:
-
Photochemical Isomerization: Exposure to ultraviolet (UV) radiation or sunlight.
-
Thermal Isomerization: Application of high temperatures.
-
Acid-Catalyzed Isomerization: Treatment with strong acids.
The following sections provide detailed experimental protocols and quantitative data for each of these synthetic routes.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods for producing this compound from Endrin.
Table 1: Summary of Photochemical Isomerization of Endrin
| Parameter | Value | Reference |
| Yield (this compound) | 37% | Rosen et al., 1966[1] |
| Yield (Endrin Aldehyde) | 9% | Rosen et al., 1966[1] |
| Light Source | Mercury Lamp (UV) | Dureja et al., 1987[2] |
| Irradiation Time | 48 hours | Rosen et al., 1966[1] |
| Solvent | Acetone | Dureja et al., 1987[2] |
| Half-life (Sunlight) | 5-9 days (intense summer) | Burton & Pollard, 1974 |
| Complete Conversion (Sunlight) | 15-19 days | Burton & Pollard, 1974 |
| Half-life (Lab Photodegradation) | 20-40 hours (solid Endrin) | Knoevenagel & Himmelreich, 1976 |
Table 2: Summary of Thermal Isomerization of Endrin
| Parameter | Product(s) | Reference |
| Temperature | > 200 °C | Phillips et al., 1962 |
| Primary Products | This compound, Endrin Aldehyde | Phillips et al., 1962 |
| Minor Product | Isomeric Alcohol |
Table 3: Summary of Acid-Catalyzed Isomerization of Endrin
| Parameter | Product | Reference |
| Condition | Acid-catalyzed | Phillips et al., 1962 |
| Primary Product | This compound | Phillips et al., 1962 |
Experimental Protocols
Photochemical Synthesis of this compound
This protocol is based on the findings of Rosen et al. (1966) and Dureja et al. (1987).
Objective: To synthesize this compound via photochemical isomerization of Endrin.
Materials:
-
Endrin
-
Acetone (spectroscopic grade)
-
Mercury lamp (high-pressure or medium-pressure)
-
Quartz reaction vessel
-
Nitrogen gas supply
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Prepare a solution of Endrin in acetone in the quartz reaction vessel. The concentration should be determined based on the desired scale of the reaction.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the photochemical reaction.
-
Seal the reaction vessel and place it in a suitable position for irradiation by the mercury lamp. Ensure the lamp and vessel are in a well-ventilated and light-shielded area.
-
Irradiate the solution with the mercury lamp for 48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, remove the solvent (acetone) using a rotary evaporator under reduced pressure.
-
The resulting residue will contain a mixture of this compound, unreacted Endrin, and Endrin aldehyde.
-
Purify the crude product using column chromatography on silica gel to isolate the this compound. The choice of eluent will depend on the polarity of the compounds and should be determined by TLC analysis.
Expected Yield: Approximately 37% this compound and 9% Endrin aldehyde.
Thermal Synthesis of this compound
This protocol is based on the findings of Phillips et al. (1962).
Objective: To synthesize this compound via thermal isomerization of Endrin.
Materials:
-
Endrin (solid)
-
Heating apparatus (e.g., oven, tube furnace)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Collection vessel for the product
Procedure:
-
Place a known quantity of solid Endrin into a suitable reaction vessel.
-
Heat the Endrin to a temperature above 200 °C under an inert atmosphere to prevent oxidation.
-
Maintain this temperature for a period sufficient to induce isomerization. The reaction time will need to be optimized depending on the scale and specific temperature used.
-
The reaction can be monitored by analyzing samples of the heated material at different time points using GC or other suitable analytical techniques.
-
The product will be a mixture of this compound, Endrin aldehyde, and an isomeric alcohol.
-
Purification of the desired this compound can be achieved through techniques such as recrystallization or chromatography.
Note: This method is often observed during the analysis of Endrin by gas chromatography, where the high temperatures of the injection port can cause on-column isomerization.
Acid-Catalyzed Synthesis of this compound
This protocol is based on the findings of Phillips et al. (1962).
Objective: To synthesize this compound via acid-catalyzed isomerization of Endrin.
Materials:
-
Endrin
-
A suitable strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
An appropriate solvent (inert to the acid)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification supplies (e.g., chromatography columns)
Procedure:
-
Dissolve Endrin in a suitable inert solvent in a reaction flask.
-
Add a catalytic amount of a strong acid to the solution. The specific acid and its concentration will need to be optimized.
-
Stir the reaction mixture at a controlled temperature. The reaction progress should be monitored by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a neutralizing agent, such as a saturated solution of sodium bicarbonate, until the mixture is neutral.
-
Extract the product from the aqueous layer using a suitable organic solvent.
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product to isolate the this compound using chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key transformation and a general experimental workflow for the synthesis of this compound.
References
Toxicological Profile of Endrin Ketone in Environmental Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endrin ketone is a persistent and toxic degradation product of the organochlorine pesticide endrin. Although endrin has been banned in many countries for decades, its residues, including this compound, continue to pose a potential risk to environmental and human health due to their persistence in soil and water. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its presence in environmental samples. It includes quantitative data on its environmental concentrations and acute toxicity, detailed experimental protocols for its analysis, and an examination of its primary mechanism of toxic action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development involved in the assessment and management of risks associated with organochlorine pesticide contamination.
Quantitative Toxicological and Environmental Data
The following tables summarize the available quantitative data on the acute toxicity of this compound and its detected concentrations in environmental media.
Table 2.1: Acute Toxicity of this compound
| Species | Route of Exposure | LD50 (Lethal Dose, 50%) | Reference(s) |
| Rat | Oral | 0.8 - 1.1 mg/kg body weight | [1] |
| Rat | Oral | 10 mg/kg | [2][3] |
| Mouse | Oral | 62 mg/kg | [4] |
Table 2.2: this compound Concentrations in Environmental Samples from U.S. National Priorities List (NPL) Sites
| Environmental Matrix | Median Concentration (ppb) | Geometric Mean Concentration (ppb) | Reference(s) |
| Water | 0.465 | 0.622 | [5] |
| Soil | 52 | 202 |
Mechanism of Toxicity: Antagonism of GABA-A Receptors
The primary mechanism of the neurotoxic effects of endrin and its toxic metabolite, this compound, is the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.
This compound acts as a non-competitive antagonist at the GABA-A receptor, likely binding within the chloride ion channel pore, in a manner similar to other convulsants like picrotoxin. This binding blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA. The resulting disinhibition of neuronal activity leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and, at high doses, death.
Signaling Pathway of GABA-A Receptor Inhibition by this compound
The following diagram illustrates the signaling pathway disrupted by this compound. Under normal physiological conditions, GABA binding to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition. This compound interferes with this process.
Caption: Inhibition of the GABA-A receptor signaling pathway by this compound.
Experimental Protocols for Environmental Analysis
The accurate determination of this compound in environmental samples is crucial for assessing contamination levels and potential exposure risks. The following sections provide detailed methodologies for the analysis of this compound in soil and water samples, primarily based on United States Environmental Protection Agency (U.S. EPA) methods and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Analysis of this compound in Soil Samples (Based on U.S. EPA Method 8081B)
This protocol outlines the extraction, cleanup, and analysis of this compound in soil samples using gas chromatography.
4.1.1 Sample Preparation and Extraction
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Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Extraction:
-
Weigh 10-30 g of the homogenized soil sample into a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extractor.
-
Extract the sample for 16-24 hours with 300 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Alternatively, use pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) for reduced solvent consumption and extraction time.
-
4.1.2 Extract Cleanup (Florisil Cleanup - EPA Method 3620B)
-
Column Preparation: Pack a chromatography column with 10-20 g of activated Florisil. Top the Florisil with about 1 cm of anhydrous sodium sulfate.
-
Concentration: Concentrate the Soxhlet extract to approximately 10 mL using a Kuderna-Danish (K-D) concentrator.
-
Elution:
-
Pre-wet the Florisil column with 40-50 mL of hexane.
-
Transfer the concentrated extract onto the column.
-
Elute the column with 200 mL of 6% diethyl ether in hexane to collect the fraction containing this compound.
-
Concentrate the collected fraction to a final volume of 1-10 mL, suitable for GC analysis.
-
4.1.3 Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-608 or equivalent) and an electron capture detector.
-
Operating Conditions (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification: Quantify the this compound concentration by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.
Analysis of this compound in Water Samples (Based on QuEChERS Method)
The QuEChERS method provides a rapid and efficient approach for the extraction and cleanup of pesticide residues from water samples.
4.2.1 Sample Extraction
-
Place a 10-15 mL water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
4.2.2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE cleanup sorbents. For general pesticide analysis, a combination of primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water is commonly used.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for analysis.
4.2.3 Analytical Determination (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for definitive identification and quantification.
-
Operating Conditions (Typical):
-
Injector: Splitless mode at 250°C.
-
Column: A 30 m x 0.25 mm id x 0.25 µm film thickness capillary column (e.g., HP-5MS or equivalent).
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold time.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-550 amu or selected ion monitoring (SIM) for higher sensitivity and selectivity.
-
-
Quantification: Use an internal standard and a multi-point calibration curve for accurate quantification.
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analysis of this compound in environmental samples.
Workflow for Soil Analysis
Caption: Workflow for the analysis of this compound in soil samples.
Workflow for Water Analysis (QuEChERS)
Caption: QuEChERS workflow for the analysis of this compound in water samples.
Conclusion
This compound remains a relevant environmental contaminant due to its persistence and inherent toxicity. This guide has provided a consolidated resource on its toxicological properties, environmental occurrence, and analytical methodologies. The primary neurotoxic effect of this compound is mediated through the antagonism of GABA-A receptors, leading to central nervous system hyperexcitability. The provided experimental protocols, based on established methods, offer a framework for the reliable detection and quantification of this compound in environmental matrices. Continued monitoring and research are essential to fully understand and mitigate the risks associated with this and other persistent organic pollutants.
References
Environmental Fate and Persistence of Endrin Ketone in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone, a primary degradation product of the persistent organochlorine pesticide endrin, is a compound of significant environmental concern.[1][2] Due to the historical use of endrin as an insecticide and rodenticide, this compound can be found in soil and aquatic environments, often persisting long after the initial application of the parent compound.[1][2] Understanding the environmental fate and persistence of this compound is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the behavior of this compound in soil and water, including its degradation, mobility, and bioaccumulation potential. It also outlines standard experimental protocols for its study and presents available quantitative data in a structured format.
Data Presentation
The following tables summarize the available quantitative data on the environmental fate and persistence of endrin and its degradation product, this compound. It is important to note that much of the data for this compound are estimated based on its physicochemical properties and the behavior of the parent compound, endrin.
Table 1: Soil Persistence and Mobility of Endrin and this compound
| Parameter | Endrin | This compound | Reference |
| Half-life (t½) in Soil | Up to 14 years or more | No experimental data available; expected to be persistent | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 34,000 (estimated) | 5,500 - 90,000 (estimated) | |
| Mobility in Soil | Immobile | Expected to be immobile |
Table 2: Aquatic Fate and Bioaccumulation of Endrin and this compound
| Parameter | Endrin | This compound | Reference |
| Half-life (t½) in Water | > 4 years (hydrolysis) | No experimental data available | |
| Bioconcentration Factor (BCF) | 1,335 - 10,000 (fish) | 3,500 (estimated) | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 (calculated) | 4.99 (calculated) |
Environmental Fate and Persistence
Degradation in Soil and Water
This compound is primarily formed from the degradation of endrin in the environment through photodecomposition and microbial action. In the presence of sunlight, endrin on soil surfaces can be converted to this compound and endrin aldehyde. Microbial degradation of endrin, particularly under anaerobic conditions, also yields this compound as a major product.
Once formed, this compound is expected to be highly persistent in both soil and aquatic environments. While specific experimental data on the half-life of this compound is scarce, the long persistence of the parent compound, endrin (with a soil half-life of up to 14 years or more), suggests that this compound will also degrade very slowly. Biodegradation of endrin itself is not considered a significant degradation process in soils under many conditions.
Mobility and Adsorption in Soil
The mobility of this compound in soil is predicted to be very low. This is due to its high estimated soil organic carbon-water partitioning coefficient (Koc), which ranges from 5,500 to 90,000. A high Koc value indicates a strong tendency for the compound to adsorb to soil organic matter and other soil particles, rendering it immobile. Consequently, leaching of this compound into groundwater is generally not expected, although it has been detected in some groundwater samples, potentially due to specific soil conditions or co-transport with solvents.
Persistence and Transport in Water
In aquatic systems, this compound is expected to partition strongly to sediment and suspended organic matter due to its hydrophobicity. Hydrolysis is not expected to be a significant degradation pathway for endrin, and by extension, for this compound. Photodegradation may occur in the surface layers of water bodies. Due to its strong adsorption to particulate matter, the primary mode of transport in aquatic environments is likely to be associated with sediment movement.
Bioaccumulation
This compound has a high potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) of 3,500 suggests that it can accumulate in the tissues of fish and other aquatic life to concentrations significantly higher than those in the surrounding water. This is a concern for the health of aquatic ecosystems and for organisms higher up the food chain, including humans who may consume contaminated fish.
Experimental Protocols
The study of the environmental fate and persistence of this compound requires standardized and validated experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aerobic and Anaerobic Transformation in Soil (OECD 307 / USEPA OCSPP 835.4100 & 835.4200)
This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples with known physicochemical properties (e.g., texture, organic carbon content, pH, microbial biomass) are placed in incubation vessels.
-
Test Substance Application: A solution of this compound (often radiolabeled for ease of tracking) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, the soil is saturated with water and the headspace is purged with an inert gas like nitrogen.
-
Sampling: At predetermined time intervals, replicate soil samples are taken for analysis.
-
Extraction and Analysis: The soil samples are extracted with appropriate organic solvents. The extracts are then analyzed using techniques such as Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to quantify the concentration of this compound and identify any transformation products.
-
Data Analysis: The disappearance of this compound over time is used to calculate its degradation rate and half-life in the soil.
Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)
This experiment measures the extent to which this compound adsorbs to soil particles, which is crucial for assessing its mobility.
Methodology:
-
Test System: A series of vessels containing a known mass of soil and a solution of calcium chloride (to maintain ionic strength) are prepared.
-
Test Substance Addition: A known concentration of this compound is added to each vessel.
-
Equilibration: The vessels are agitated for a predetermined period to allow the system to reach equilibrium between the adsorbed and dissolved phases of this compound.
-
Phase Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the aqueous phase is measured by GC-ECD or GC-MS. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
Analytical Methods for this compound in Soil and Water
Accurate quantification of this compound in environmental matrices is essential for fate and persistence studies.
Sample Preparation:
-
Soil: Soil samples are typically extracted using a solvent mixture such as hexane and acetone or dichloromethane and acetone via methods like Soxhlet extraction or accelerated solvent extraction (ASE). The extract is then concentrated and subjected to a cleanup procedure (e.g., using Florisil or silica gel columns) to remove interfering substances.
-
Water: Water samples are often extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge. The extract is then concentrated before analysis.
Instrumental Analysis:
-
Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. The sample extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and polarity. The ECD specifically detects compounds that capture electrons, providing high selectivity for organochlorine pesticides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and identification of compounds. After separation in the GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be used to confirm the identity of this compound and quantify its concentration. For trace-level analysis, GC-MS/MS can be used for enhanced selectivity and sensitivity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Degradation pathway of Endrin to this compound and Endrin Aldehyde.
Caption: Experimental workflow for a soil metabolism study (OECD 307).
Caption: Logical relationships governing the environmental fate of this compound.
Conclusion
This compound is a persistent and bioaccumulative environmental contaminant formed from the degradation of the pesticide endrin. Its strong adsorption to soil and sediment particles results in low mobility, but its long half-life poses a long-term risk to terrestrial and aquatic ecosystems. The high potential for bioaccumulation in aquatic organisms is a significant concern for food chain contamination. Further research is needed to obtain more precise experimental data on the environmental fate parameters of this compound to refine risk assessments. The standardized protocols outlined in this guide provide a framework for conducting such studies in a scientifically rigorous and reproducible manner.
References
An In-depth Technical Guide to the Physical and Chemical Properties of delta-Ketoendrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
delta-Ketoendrin, a pentacyclic ketone, is a primary degradation product and significant metabolite of the organochlorine pesticide endrin.[1][2][3] Understanding its physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and potential for bioremediation. This guide provides a comprehensive overview of the known physical and chemical characteristics of delta-Ketoendrin, details on its formation, and relevant experimental methodologies.
Chemical Identity
-
Systematic Name: 1,2,3,4,10,10-hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-endo,endo-5,8-dimethanonaphthalen-2-one
-
Common Synonyms: Endrin ketone, delta-Keto 153[4]
-
CAS Registry Number: 53494-70-5[4]
-
Molecular Formula: C₁₂H₈Cl₆O
-
Molecular Weight: 380.91 g/mol
Physical Properties
Limited experimentally determined data for the physical properties of delta-Ketoendrin are available. Much of the existing data is estimated based on its chemical structure and comparison with the parent compound, endrin.
| Property | Value | Source |
| Physical State | White solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available (Expected to be low) | |
| Vapor Pressure | Data not available | |
| Octanol-Water Partition Coefficient (log Kow) | 4.99 (estimated) |
Chemical Properties
delta-Ketoendrin is a chlorinated polycyclic ketone. Its chemical reactivity is influenced by the ketone functional group and the extensive chlorination of its carbon skeleton.
-
Stability: As a degradation product of endrin, it is more stable than the parent compound under certain environmental conditions.
-
Reactivity: The ketone group can potentially undergo reduction and other reactions typical of ketones. The chlorinated framework is generally resistant to degradation.
Formation of delta-Ketoendrin
delta-Ketoendrin is formed from its parent compound, endrin, through two primary pathways: photochemical isomerization and metabolic conversion.
Photochemical Isomerization
Exposure of endrin to sunlight leads to its isomerization, primarily forming delta-ketoendrin. This process is a significant environmental transformation pathway for endrin.
-
Experimental Protocol: Photochemical Conversion of Endrin
-
Objective: To simulate the environmental conversion of endrin to delta-ketoendrin.
-
Methodology (based on Burton and Pollard, 1974):
-
A thin layer of solid endrin is applied to a glass surface.
-
The glass plate is exposed to a controlled light source simulating sunlight (e.g., a UV lamp with appropriate wavelength).
-
The transformation is monitored over time by periodically scraping off a portion of the solid and analyzing its composition using gas chromatography-mass spectrometry (GC-MS).
-
The half-life of the conversion can be determined by plotting the concentration of endrin and delta-ketoendrin as a function of exposure time. In intense summer sunlight, the conversion of endrin to delta-ketoendrin has a reported half-life of 5–9 days.
-
-
Metabolic Pathway
In biological systems, endrin is metabolized to delta-ketoendrin. This biotransformation is a key aspect of its toxicology. The metabolic pathway involves an initial oxidation followed by dehydrogenation.
-
Description of the Metabolic Pathway:
-
Oxidation: The methylene bridge of the endrin molecule is oxidized to form syn-12-hydroxyendrin and, predominantly, anti-12-hydroxyendrin.
-
Dehydrogenation: These hydroxyendrin intermediates are then dehydrogenated to form 12-ketoendrin (delta-ketoendrin).
-
Metabolic Conversion of Endrin to delta-Ketoendrin
Caption: Metabolic pathway of endrin to delta-Ketoendrin.
Experimental Protocols for Analysis
The analysis of delta-Ketoendrin in various matrices typically involves extraction followed by chromatographic separation and detection.
Extraction from Environmental Samples
-
Objective: To isolate delta-Ketoendrin from soil, water, or biological tissues.
-
General Methodology:
-
Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction with a suitable organic solvent like dichloromethane or a mixture of hexane and acetone is commonly employed.
-
Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent such as dichloromethane is a standard procedure.
-
Cleanup: The crude extract is often cleaned up to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents like Florisil or silica gel.
-
Analytical Determination
-
Objective: To identify and quantify delta-Ketoendrin in a prepared sample.
-
Primary Technique: Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The ECD is highly sensitive to halogenated compounds like delta-Ketoendrin.
-
Typical Parameters:
-
Injector: Split/splitless inlet.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
Detector: Electron Capture Detector.
-
-
Confirmation: Due to the complexity of environmental samples, confirmation of the identity of delta-Ketoendrin is often performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
General Workflow for delta-Ketoendrin Analysis
References
An In-depth Technical Guide to Endrin Ketone (CAS Number: 53494-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone, with the CAS number 53494-70-5, is a significant transformation product of the organochlorine pesticide endrin.[1][2][3] It is not produced commercially but is formed in the environment through the degradation of endrin, primarily via photolysis and microbial action.[1][4] Due to the persistence and toxicity of its parent compound, endrin, which has been banned in many countries, the study of this compound is crucial for environmental monitoring, toxicology, and risk assessment. This guide provides a comprehensive overview of the chemical and physical properties, synthesis and formation, metabolism, toxicity, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound is a solid, white, and almost odorless substance. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₆O | |
| Molecular Weight | 380.9 g/mol | |
| Appearance | White solid | |
| Melting Point | 285 °C | |
| Boiling Point | Decomposes above 200°C (as Endrin) | |
| Water Solubility | Data not available | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.99 (calculated) | |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | 2.02x10⁻⁸ atm-m³/mol |
Synthesis and Formation
This compound is primarily formed from its parent compound, endrin, through environmental degradation processes.
Photochemical Formation
The primary route of this compound formation is the photoisomerization of endrin when exposed to sunlight or artificial ultraviolet radiation. In intense summer sunlight, the half-life for this conversion can be as short as 5 to 9 days.
Experimental Protocol: General Photochemical Synthesis
A general laboratory procedure for the photochemical conversion of endrin to this compound can be adapted from standard photochemical reaction setups.
-
Solution Preparation: Prepare a solution of endrin in a suitable organic solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel to allow for UV light penetration.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp) that emits in the appropriate wavelength range to induce isomerization. The reactor should have a cooling system to maintain a constant temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the endrin peak and the appearance of the this compound peak.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Logical Workflow for Photochemical Synthesis
Caption: General workflow for the photochemical synthesis of this compound.
Microbial Degradation
Certain microorganisms in soil and sediment can transform endrin into this compound, particularly under anaerobic (low-oxygen) conditions. This biodegradation pathway is a significant contributor to the presence of this compound in these environments.
Metabolism and Toxicokinetics
While specific studies on the toxicokinetics of this compound are limited, information can be inferred from the metabolism of its parent compound, endrin. Endrin is metabolized in mammals, primarily in the liver, by cytochrome P450 enzymes.
The metabolism of endrin leads to several products, including anti-12-hydroxyendrin and subsequently 12-ketoendrin (this compound). Both anti-12-hydroxyendrin and 12-ketoendrin are considered to be the main toxic metabolites of endrin. The formation of these metabolites is a detoxification pathway, but the intermediates themselves can be toxic.
Mammalian Metabolism of Endrin
Caption: Simplified metabolic pathway of endrin to this compound in mammals.
Toxicity
The toxicity of this compound itself has not been as extensively studied as its parent compound, endrin. However, it is considered to be a toxic metabolite.
| Toxicity Data | Value | Species | Reference |
| Acute Oral LD₅₀ | 10 mg/kg | Rat |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
The following is a generalized protocol based on OECD Test Guideline 425 for determining the acute oral LD₅₀.
-
Animal Selection: Use a single sex of a rodent species, typically female rats. The animals should be young adults of a standard strain and acclimatized to the laboratory conditions.
-
Housing and Feeding: House the animals in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Provide a conventional laboratory diet and unlimited drinking water. Fast the animals prior to dosing (e.g., overnight for rats).
-
Dose Preparation and Administration: Prepare the test substance (this compound) in a suitable vehicle (e.g., corn oil). Administer the substance in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.
-
Dosing Procedure:
-
Dose the first animal at a level just below the best preliminary estimate of the LD₅₀.
-
If the first animal survives, dose the next animal at a higher dose. If the first animal dies, dose the next animal at a lower dose. The dose progression factor is typically 3.2.
-
Continue this sequential dosing, usually at 48-hour intervals, until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
-
Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight. Pay special attention during the first 4 hours after dosing and then daily for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Analytical Methodologies
The primary analytical method for the detection and quantification of this compound is gas chromatography (GC), often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography
This method is widely used for the analysis of organochlorine pesticides, including this compound, in various environmental matrices.
Experimental Protocol: EPA Method 8081B (Generalized)
-
Sample Preparation and Extraction:
-
Aqueous Samples: Extract a 1 L sample with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).
-
Solid Samples (Soil, Sediment): Extract a 10-30 g sample with a suitable solvent mixture (e.g., hexane-acetone) using Soxhlet extraction (Method 3540), ultrasonic extraction (Method 3550), or pressurized fluid extraction (Method 3545).
-
-
Extract Cleanup: The crude extract may contain interfering substances that need to be removed. Common cleanup techniques include:
-
Sulfur Removal (for sediment samples): Use copper powder or tetrabutylammonium sulfite (Method 3660).
-
Adsorption Chromatography: Use columns packed with Florisil (Method 3620), silica gel (Method 3630), or alumina (Method 3610) to separate the analytes from interfering compounds.
-
Gel Permeation Chromatography (GPC) (Method 3640): To remove high molecular weight interferences like lipids.
-
-
Gas Chromatographic Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the cleaned-up extract into the GC.
-
Separation: Use a fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms or DB-CLPesticides).
-
Detection: Use an electron capture detector (ECD), which is highly sensitive to halogenated compounds like this compound.
-
Confirmation: Confirm the identity of any detected peaks on a second GC column with a different stationary phase or by GC-MS.
-
-
Quantification: Quantify the concentration of this compound using an external or internal standard calibration.
References
An In-depth Technical Guide to the Discovery and History of Endrin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endrin, a stereoisomer of dieldrin, is an organochlorine pesticide first synthesized in the mid-20th century. Initially lauded for its high efficacy as a broad-spectrum insecticide, rodenticide, and avicide, its extreme persistence in the environment, high toxicity to non-target organisms, and potential for bioaccumulation led to its widespread ban. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, metabolic pathways, and toxicological properties of Endrin and its primary metabolites. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data on its toxicity and environmental fate. Furthermore, this guide elucidates the molecular mechanisms of Endrin's toxicity, focusing on its interaction with the GABA receptor and the Protein Kinase C signaling pathway, illustrated through detailed diagrams.
Discovery and History
Endrin (C₁₂H₈Cl₆O) was first developed in 1950 by J. Hyman & Company and subsequently licensed for production to Shell International Chemical Co. and Velsicol Chemical Co.[1]. It saw extensive global use as a potent pesticide, particularly on cotton, rice, and sugar cane, from the 1950s through the early 1970s[1]. However, growing concerns over its severe environmental impact and high toxicity to humans and wildlife led to significant restrictions and eventual bans in many countries. The United States Environmental Protection Agency (EPA) banned its use on October 10, 1984[1]. Endrin is now internationally recognized as a persistent organic pollutant (POP) under the Stockholm Convention[1].
Chemical Synthesis
The synthesis of Endrin is a multi-step process involving the Diels-Alder reaction, a powerful tool in the formation of cyclic compounds.
Experimental Protocol: Synthesis of Endrin
Step 1: Synthesis of Isodrin
The synthesis begins with the condensation of hexachlorocyclopentadiene with vinyl chloride, followed by dehydrochlorination. The resulting product then undergoes a Diels-Alder reaction with cyclopentadiene to form Isodrin, the endo-endo isomer of aldrin[1].
-
Reactants: Hexachlorocyclopentadiene, Vinyl Chloride, Cyclopentadiene.
-
Reaction Type: Diels-Alder reaction.
-
Intermediate Product: Isodrin.
Step 2: Epoxidation of Isodrin to Endrin
The final step involves the epoxidation of Isodrin. This is typically achieved by reacting Isodrin with a peroxy acid, such as peracetic acid or perbenzoic acid. The oxygen atom from the peroxy acid adds across the double bond of the unchlorinated ring of Isodrin, forming the characteristic epoxide ring of Endrin.
-
Reactants: Isodrin, Peracetic Acid or Perbenzoic Acid.
-
Reaction Type: Epoxidation.
-
Final Product: Endrin.
Metabolism and Metabolites
Endrin is metabolized in organisms and the environment to several key compounds. The primary metabolites include δ-ketoendrin (also known as endrin ketone) and endrin aldehyde. In mammals, hydroxylated metabolites such as anti-12-hydroxyendrin are also formed and subsequently conjugated for excretion.
Under the influence of ultraviolet light, such as in intense summer sun, about 50% of Endrin can be isomerized to δ-ketoendrin within seven days. Microbial degradation, particularly under anaerobic conditions, can also lead to the formation of δ-ketoendrin.
Quantitative Data
The following tables summarize key quantitative data regarding the toxicity and environmental fate of Endrin.
Table 1: Acute Toxicity of Endrin
| Species | Route | LD50 | Reference |
| Rat | Oral | 7.5 - 17.5 mg/kg | |
| Mouse | Oral | 1.3 - 4.3 mg/kg | |
| Rabbit | Dermal | 60 - 120 mg/kg | |
| Mallard Duck | Oral | 5.6 mg/kg |
Table 2: Environmental Fate of Endrin
| Parameter | Value | Reference |
| Half-life in soil | Up to 14 years | |
| Bioconcentration Factor (BCF) in fish | 1,335 - 10,000 | |
| Water solubility | 0.25 mg/L at 25°C | |
| Log Kow | 5.6 |
Experimental Protocols for Analysis
The analysis of Endrin and its metabolites in environmental and biological samples is typically performed using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).
Protocol: Analysis of Endrin and Metabolites in Tissue Samples by GC-MS
This protocol is a general guideline based on established methods for organochlorine pesticide analysis.
1. Sample Preparation (Extraction)
-
Tissue Homogenization: Homogenize 1-2 grams of tissue (e.g., liver, adipose) with anhydrous sodium sulfate to remove water.
-
Solvent Extraction: Extract the homogenized tissue with a suitable solvent mixture, such as hexane/acetone (1:1 v/v) or dichloromethane/hexane (1:1 v/v), using a Soxhlet extractor or an accelerated solvent extractor.
-
Cleanup: The extract may contain lipids and other interfering substances that need to be removed. This can be achieved using gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica gel cartridges.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Endrin: m/z 263, 281, 345
-
δ-ketoendrin: m/z 279, 345
-
Endrin aldehyde: m/z 263, 345
-
-
Quantification: Use an internal standard method with a suitable labeled compound (e.g., ¹³C-Endrin).
Signaling Pathways and Mechanisms of Toxicity
Endrin exerts its primary toxic effects on the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, death. The two main signaling pathways implicated are the GABAergic system and the Protein Kinase C (PKC) pathway.
Interaction with the GABA Receptor
Endrin is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site within the chloride ion channel of the GABA-A receptor, Endrin blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the inhibitory signal leads to a state of neuronal hyperexcitability, resulting in the observed neurotoxic symptoms.
Activation of the Protein Kinase C (PKC) Pathway
Studies on Endrin's stereoisomer, dieldrin, have shown that it can induce apoptosis in dopaminergic neurons through the activation of Protein Kinase C delta (PKCδ). This activation is a downstream event following the release of cytochrome c from mitochondria and the subsequent activation of caspase-3. Caspase-3 then cleaves and activates PKCδ, which in turn promotes apoptosis. While direct studies on Endrin are limited, a similar mechanism is plausible given their structural similarities.
References
Endrin Ketone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endrin ketone (CAS Registry Number: 53494-70-5) is a significant metabolite of the organochlorine pesticide endrin.[1] Understanding its chemical and physical properties, metabolic pathways, and analytical detection methods is crucial for toxicological assessments and environmental monitoring. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, physicochemical data, a detailed experimental protocol for its detection in environmental matrices, and a depiction of its metabolic formation from endrin.
Introduction
This compound, a pentacyclic ketone derivative, is primarily formed through the photoisomerization of endrin in the environment and as a metabolic product in biological systems.[1] Its persistence and potential toxicity, inherited from its parent compound, necessitate robust analytical methods for its detection and a thorough understanding of its biochemical interactions. This document serves as a technical resource for professionals engaged in research, drug development, and environmental science, providing key data and methodologies related to this compound.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of this compound are summarized below. These data are essential for developing analytical standards, predicting environmental fate, and understanding its toxicological profile.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₆O | [2] |
| Molecular Weight | 380.91 g/mol | [2][3] |
| CAS Registry Number | 53494-70-5 | |
| IUPAC Name | 1,2,2,3,10,11-hexachloropentacyclo[5.4.1.0³,¹⁰.0⁴,¹².0⁵,⁹]dodecan-8-one | |
| Synonyms | delta-Ketoendrin, δ-Keto 153, SD 2614 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 285 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.99 (calculated) | |
| Vapor Pressure | No data available | |
| Water Solubility | No data available | |
| Henry's Law Constant | 2.02x10⁻⁸ atm-m³/mol |
Metabolic Pathway
Endrin undergoes biotransformation in biological systems to produce this compound (12-ketoendrin). This metabolic conversion is a critical aspect of its toxicology. The primary pathway involves a two-step enzymatic process. Initially, endrin is oxidized at the methylene bridge to form hydroxylated intermediates, syn- and anti-12-hydroxyendrin. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, these alcohol intermediates are dehydrogenated to form the more toxic metabolite, 12-ketoendrin.
Experimental Protocols
Accurate quantification of this compound in various matrices is essential for toxicological studies and environmental assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable method.
Analysis of this compound in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of organochlorine pesticides in soil.
4.1.1. Sample Preparation (Modified QuEChERS Approach)
-
Weighing and Spiking: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. For recovery studies, spike the sample with a known concentration of this compound standard solution.
-
Hydration: Add 10 mL of deionized water to the soil sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes using an automated shaker.
-
Salting Out: Add an appropriate amount of a salting-out mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake for another 5 minutes.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 1 minute and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
4.1.2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A 5%-phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 160 °C at 25 °C/min, hold for 1 minute.
-
Ramp to 175 °C at 15 °C/min, hold for 3 minutes.
-
Ramp to 220 °C at 40 °C/min, hold for 3 minutes.
-
Ramp to 250 °C at 30 °C/min, hold for 2 minutes.
-
Ramp to 310 °C at 30 °C/min, hold for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.
-
4.1.3. Quality Control
-
Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.
-
Blanks: Method blanks should be analyzed to check for contamination.
-
Spikes: Matrix spikes and spike duplicates should be analyzed to assess method accuracy and precision.
-
Degradation Check: The degradation of labile pesticides like endrin and DDT should be monitored to ensure the inertness of the GC system.
Conclusion
This technical guide provides a consolidated resource on the molecular and chemical properties, metabolic formation, and analytical determination of this compound. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work related to this important environmental contaminant and metabolite. The continued study of this compound is vital for a comprehensive understanding of the environmental and health impacts of endrin exposure.
References
Methodological & Application
Application Note: Analysis of Endrin Ketone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Endrin ketone using Gas Chromatography-Mass Spectrometry (GC-MS). Endrin, an organochlorine pesticide, can isomerize to form this compound and Endrin aldehyde under certain environmental or analytical conditions.[1] Monitoring for these degradation products is crucial for accurate toxicological assessment and for verifying the inertness of a GC system.[1][2] This protocol provides detailed procedures for sample preparation, GC-MS analysis, and data interpretation, making it suitable for researchers, environmental scientists, and professionals in drug development and food safety.
Introduction
Endrin is a highly toxic and persistent organochlorine pesticide that has been used extensively in agriculture.[3] Due to its adverse effects on human health and the environment, its use has been banned or severely restricted in many countries. Endrin can degrade in the environment and during analytical procedures to form metabolites and isomers, including this compound and Endrin aldehyde.[4] The presence of these compounds can be an indicator of Endrin contamination and is also used to assess the performance and inertness of Gas Chromatography (GC) systems, as their formation can be indicative of active sites in the GC inlet.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note presents a validated GC-MS method for the analysis of this compound in various matrices, providing the necessary protocols and parameters for accurate and reliable results.
Experimental Protocol
Sample Preparation (Liquid-Solid Extraction)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Collection: Collect a representative sample (e.g., 1 liter of water, 10g of soil, or 5g of homogenized tissue).
-
Extraction:
-
For liquid samples (e.g., water), pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18).
-
For solid samples, mix the sample with a drying agent like anhydrous sodium sulfate and extract with a suitable organic solvent (e.g., acetone, n-hexane, or a mixture thereof) using sonication or Soxhlet extraction.
-
-
Concentration: Concentrate the resulting extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup:
-
Pass the concentrated extract through a cleanup column (e.g., Florisil® or silica gel) to remove interfering matrix components.
-
Elute the analytes with an appropriate solvent or solvent mixture.
-
-
Final Concentration and Solvent Exchange: Evaporate the eluate to near dryness and reconstitute the residue in a known volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate or toluene).
GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injection Port | Split/Splitless Inlet |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | Agilent 7000C Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Quantitative Data Summary
The following table summarizes the key quantitative data for the analysis of this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 53494-70-5 | C₁₂H₈Cl₆O | 380.91 g/mol | ~18-22 min | 345 | 250, 279, 317 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
Data Analysis and Interpretation
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The relative abundances of the qualifier ions should be within a specified tolerance (e.g., ±20%) of the quantifier ion.
-
Quantification: Create a calibration curve by injecting a series of standard solutions of this compound at different concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the quantifier ion to the calibration curve.
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and the optimized GC-MS parameters ensure accurate and reproducible results. This method is a valuable tool for monitoring Endrin contamination and for assessing the performance of GC systems. Proper system maintenance, including regular cleaning of the injector port, is crucial to prevent the degradation of Endrin and ensure the accuracy of the results.
References
- 1. agilent.com [agilent.com]
- 2. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [restek.com]
- 3. This compound | C12H8Cl6O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Endrin Ketone as a Certified Reference Material
Topic: Use of Endrin Ketone as a Certified Reference Material Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a primary degradation product of Endrin, a cyclodiene organochlorine pesticide.[1] Due to its persistence and toxicity, monitoring the presence of Endrin and its metabolites in environmental and food samples is crucial for public health and environmental safety.[1] this compound is utilized as a certified reference material (CRM) to ensure the accuracy and reliability of analytical measurements in various matrices such as soil, water, vegetation, and dairy products.[2] This document provides detailed application notes and protocols for the proper use of this compound CRM in laboratory settings.
Endrin itself is a potent neurotoxin, and its metabolites, including this compound, are of significant toxicological concern.[3] The primary mechanism of Endrin's neurotoxicity involves the antagonism of the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to hyperexcitability of the central nervous system.[4]
Data Presentation
Certified Reference Materials for this compound are available from various suppliers. The quantitative data provided in the Certificate of Analysis is crucial for accurate quantification and quality control. Below is a summary of typical product specifications and certified values.
| Parameter | Value | Source |
| Product Name | This compound | |
| CAS Number | 53494-70-5 | |
| Molecular Formula | C₁₂H₈Cl₆O | |
| Molecular Weight | 380.91 g/mol | |
| Certified Purity | 93.5% | |
| Uncertainty | ± 1.5% | |
| Format | Neat (crystalline solid) or Solution | |
| Storage Conditions | Refrigerated (+2°C to +8°C), Protect from light |
Experimental Protocols
The analysis of this compound is predominantly performed using gas chromatography (GC), as outlined in EPA Method 8081B. This method is suitable for determining the concentration of various organochlorine pesticides in extracts from solid and liquid matrices.
Protocol 1: Sample Preparation
A. Water Samples (Based on EPA Method 3510C/3520C/3535)
-
For each 1-liter water sample, add a surrogate standard.
-
Extract the sample with methylene chloride using a separatory funnel (Method 3510C), a continuous liquid-liquid extractor (Method 3520C), or solid-phase extraction (Method 3535).
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus.
B. Solid and Soil Samples (Based on EPA Method 3540C/3550C)
-
Homogenize the sample. For soil samples, remove stones and plant debris.
-
Mix a 10-30 g sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Add a surrogate standard.
-
Extract the sample using either Soxhlet extraction (Method 3540C) with a hexane-acetone (1:1) mixture for 16-24 hours or ultrasonic extraction (Method 3550C) with the same solvent mixture.
-
Concentrate the extract to a final volume of 5-10 mL.
Protocol 2: Extract Cleanup (Based on EPA Method 3620C)
To remove interfering compounds, a Florisil® cleanup is recommended.
-
Prepare a chromatography column packed with activated Florisil®.
-
Pre-wet the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with specific solvent mixtures to separate the pesticides from interferences.
-
Concentrate the cleaned extract to the final volume required for GC analysis.
Protocol 3: GC-ECD Analysis (Based on EPA Method 8081B)
-
Instrument Conditions:
-
Gas Chromatograph: Equipped with a glass-lined injection port and an Electron Capture Detector (ECD).
-
Columns: Dual capillary columns are recommended for confirmation (e.g., DB-CLP1 and DB-CLP2).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 200-250°C
-
Detector: 300-320°C
-
Oven Program: An initial temperature of 150°C held for 1 minute, then ramped to 270°C at 5°C/minute, and held for 10 minutes.
-
-
-
Calibration:
-
Prepare a series of calibration standards by diluting the this compound CRM in a suitable solvent (e.g., hexane or isooctane).
-
The concentration range of the standards should bracket the expected concentration in the samples.
-
Inject the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the GC.
-
Identify and quantify this compound based on the retention time and the calibration curve.
-
Confirm the identity of the analyte using a second, dissimilar GC column.
-
-
Quality Control:
-
System Inertness: Regularly inject a standard containing Endrin and 4,4'-DDT to check for degradation. The degradation of Endrin to Endrin Aldehyde and this compound should not exceed 15%.
-
Blanks: Analyze method blanks with each batch of samples to check for contamination.
-
Spikes: Analyze matrix spike and matrix spike duplicate samples to assess method accuracy and precision.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Signaling Pathway of Endrin Neurotoxicity
Endrin and related organochlorine pesticides like Dieldrin are known to be neurotoxic. Their primary mechanism of action is the blockage of the GABA-A receptor, which inhibits the influx of chloride ions and leads to neuronal hyperexcitability. More recent studies on Dieldrin have implicated the activation of non-receptor tyrosine kinases like Fyn, leading to PKCδ-mediated apoptosis in dopaminergic neurons.
Caption: Proposed signaling pathway for Endrin neurotoxicity.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cpachem.com [cpachem.com]
- 3. Endrin - Wikipedia [en.wikipedia.org]
- 4. Environmental neurotoxic pesticide dieldrin activates a non receptor tyrosine kinase to promote PKCδ-mediated dopaminergic apoptosis in a dopaminergic neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endrin Ketone Analysis in Biota
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of biological samples for the analysis of Endrin ketone, a toxic metabolite of the organochlorine pesticide Endrin. The protocols outlined below are designed to ensure accurate and reproducible quantification of this compound in complex biotic matrices such as fish tissue, adipose tissue, and other animal-derived samples.
Introduction
This compound is a persistent and toxic degradation product of the insecticide Endrin.[1][2] Due to its lipophilic nature, it tends to bioaccumulate in the fatty tissues of organisms, posing a significant risk to wildlife and human health through the food chain.[3] Accurate determination of this compound in biota is crucial for environmental monitoring and food safety assessment. However, the analysis is often challenging due to the complex sample matrix, which is rich in lipids and other interfering substances.[4]
This document details three widely used sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Pressurized Liquid Extraction (PLE), and Gel Permeation Chromatography (GPC) for cleanup. Each section provides a comprehensive protocol and discusses the advantages and limitations of the method.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation techniques for the analysis of this compound and other organochlorine pesticides in biota.
| Technique | Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |
| QuEChERS | Fish Tissue | Organochlorine Pesticides | 70-120 | <10 | 1-3 | 4-9 | [5] |
| Animal-derived food products (chicken, pork, beef, egg, milk) | Endrin, δ-keto endrin | 75.63-117.92 | ≤8.52 | 3 | 10 | ||
| Salmon | Organochlorine Pesticides | 47-101 | N/A | 2-10 | N/A | ||
| PLE | Fish Muscle | Organochlorine Pesticides | Comparable or better than Soxhlet | 3-14 | N/A | N/A | |
| GPC Cleanup | Olive Oil | This compound | 93.7 | 1.4 | N/A | N/A | |
| Black Pepper | This compound | N/A | N/A | N/A | N/A |
N/A : Not Available in the cited sources.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a simple and effective technique for the extraction of a wide range of pesticides from various matrices. It involves a two-step process: extraction with an organic solvent and salting-out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
Protocol for Fish Tissue:
-
Sample Homogenization:
-
Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent. For highly fatty samples, Z-Sep or EMR-Lipid sorbents can be used for enhanced lipid removal.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.
-
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples. This method reduces extraction time and solvent consumption compared to traditional techniques.
Protocol for Biota Samples:
-
Sample Preparation:
-
Mix the homogenized biota sample (e.g., 5 g of fish tissue) with a drying agent like diatomaceous earth or anhydrous sodium sulfate to form a free-flowing powder.
-
Load the mixture into the extraction cell. For in-cell cleanup, a layer of sorbent such as Florisil or alumina can be added at the bottom of the cell.
-
-
Extraction Parameters:
-
Solvent: A mixture of acetone and n-heptane (1:1, v/v) is effective for organochlorine pesticides.
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 3
-
-
Post-Extraction Cleanup:
-
The collected extract may still contain a significant amount of lipids. A subsequent cleanup step using Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) is highly recommended.
-
Gel Permeation Chromatography (GPC) Cleanup
GPC is a size-exclusion chromatography technique that is highly effective in separating high-molecular-weight interferences like lipids from the smaller pesticide molecules. It is often used as a cleanup step after extraction.
Protocol for Lipid Removal from Biota Extracts:
-
System Preparation:
-
GPC Column: Envirobeads S-X3 resin (or equivalent) packed in a glass column (e.g., 700 mm x 25 mm).
-
Mobile Phase: A 50:50 mixture of ethyl acetate and cyclohexane at a flow rate of 5 mL/min.
-
Calibration: Calibrate the GPC system using a standard mixture containing both lipids (e.g., corn oil) and the pesticides of interest to determine the elution fractions for waste (lipids) and collection (analytes).
-
-
Sample Cleanup:
-
Concentrate the extract obtained from the initial extraction (e.g., QuEChERS or PLE) and reconstitute it in the GPC mobile phase.
-
Inject the sample into the GPC system.
-
Collect the fraction containing the pesticides based on the calibration run, while discarding the earlier fraction containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected fraction to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
Visualizations
Experimental Workflow for this compound Analysis in Biota```dot
Caption: Decision tree for selecting an appropriate cleanup strategy based on the lipid content of the sample extract.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C12H8Cl6O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of pesticide residues in fish tissues by modified QuEChERS method and dual-d-SPE clean-up coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Endrin Ketone
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
Endrin ketone is a primary degradation product of Endrin, a highly persistent organochlorine pesticide. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental and food samples. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound using reverse-phase HPLC with UV detection. While a specific validated method for this compound is not widely documented in publicly available literature, this protocol is adapted from a validated method for the structurally similar parent compound, Endrin, and is expected to provide a strong starting point for method development and validation.
Principle of the Method
This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase. By gradually increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase (a gradient elution), the analyte is eluted from the column and detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Experimental Protocols
Standard Preparation
Analytical standards of this compound are available from various chemical suppliers.[1][2][3][4][5]
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 4°C in the dark.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile. These solutions should be used to construct a calibration curve.
Sample Preparation (Adapted from QuEChERS method for related pesticides)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.
-
Extraction:
-
Homogenize 10-15 g of the solid sample (e.g., soil, foodstuff). For liquid samples (e.g., water), a direct injection or a solid-phase extraction (SPE) may be more appropriate.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is the final extract.
-
-
Final Preparation:
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are adapted from a method for the analysis of Endrin and are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., Merck LiChrospher 100 RP C18, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 70% B to 85% B over 11 minutesHold at 85% B for 7 minutes85% B to 100% B over 3 minutesHold at 100% B for 5 minutesReturn to 70% B over 5 minutesEquilibration time: 10 minutes |
| Flow Rate | 1.3 mL/min |
| Injection Volume | 20 - 40 µL |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detector | UV/Vis or PDA Detector |
| Detection Wavelength | 224 nm (based on Endrin analysis, optimization may be required for this compound) |
Data Presentation
Quantitative Data Summary (Hypothetical Data for Illustration)
The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis, based on typical validation results for similar organochlorine pesticides.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally (likely in the range of 10-15 minutes under the specified conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/g |
| Recovery (%) | 85 - 105% |
| Precision (%RSD) | < 10% |
Method Validation
For routine analysis, the method should be validated according to standard guidelines (e.g., ICH, SANTE). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the analysis of this compound from sample preparation to HPLC detection.
Logical Relationship of HPLC Method Components
Caption: Key components and their relationships in the reverse-phase HPLC method for this compound.
References
Application Notes & Protocols for the Quantification of Endrin Ketone using Electron Capture Detection (ECD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a breakdown product of the organochlorine pesticide endrin.[1] Due to the persistence and potential toxicity of organochlorine compounds, their monitoring in environmental and biological samples is of significant importance. Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the quantification of halogenated compounds like this compound, making it a widely adopted analytical technique for this purpose.[2][3] U.S. EPA Method 8081B provides a widely recognized framework for the analysis of organochlorine pesticides, including this compound.
This document provides detailed application notes and protocols for the quantification of this compound using GC-ECD, intended to guide researchers, scientists, and drug development professionals in setting up and performing this analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound using GC-ECD, compiled from various analytical studies.
Table 1: Linearity and Detection Limits for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ppb | |
| Correlation Coefficient (r²) | >0.99 | |
| Limit of Detection (LOD) | 0.103 ppb | |
| Limit of Quantification (LOQ) | 0.350 µg/L |
Table 2: Gas Chromatography (GC) and Electron Capture Detector (ECD) Parameters
| Parameter | Condition | Reference |
| GC System | ||
| Gas Chromatograph | Agilent 7890A or equivalent | |
| Injection Port | Split/Splitless | |
| Injection Volume | 1 µL | |
| Liner | Deactivated, single-taper | |
| GC Column | ||
| Primary Column | Rtx-CLPesticides (30 m x 0.32 mm ID, 0.32 µm) | |
| Confirmatory Column | Rtx-CLPesticides2 (30 m x 0.32 mm ID, 0.25 µm) | |
| Oven Temperature Program | ||
| Initial Temperature | 100°C, hold for 1 min | |
| Ramp 1 | 20°C/min to 180°C | |
| Ramp 2 | 5°C/min to 270°C | |
| Ramp 3 | 20°C/min to 320°C, hold for 2 min | |
| ECD System | ||
| Detector | Electron Capture Detector (ECD) | |
| Temperature | 300 - 330°C | |
| Makeup Gas | Nitrogen or Argon/Methane | |
| Makeup Gas Flow | 25 - 60 mL/min |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. Below are general guidelines for water and solid samples, based on EPA methods.
a. Water Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add a surrogate standard to the sample.
-
Add 60 mL of a suitable organic solvent (e.g., methylene chloride or a hexane:diethyl ether mixture).
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of the solvent.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
The extract is now ready for cleanup or direct GC-ECD analysis.
b. Solid and Semi-Solid Samples (Based on EPA Method 3540C - Soxhlet Extraction)
-
Weigh 10-20 g of the homogenized sample and mix it with anhydrous sodium sulfate to create a free-flowing powder.
-
Add a surrogate standard.
-
Place the sample into a thimble and the thimble into a Soxhlet extractor.
-
Extract with an appropriate solvent (e.g., hexane/acetone mixture) for 6-24 hours.
-
Concentrate the extract using a K-D apparatus or rotary evaporator.
-
Proceed with extract cleanup.
Extract Cleanup (Based on EPA Method 3620C - Florisil Cleanup)
For complex matrices, a cleanup step is necessary to remove interfering compounds.
-
Prepare a chromatography column packed with activated Florisil.
-
Pre-wet the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with solvents of increasing polarity (e.g., hexane, followed by mixtures of hexane and diethyl ether).
-
Collect the fraction containing this compound.
-
Concentrate the cleaned extract to a final volume for GC-ECD analysis.
GC-ECD Analysis
-
Instrument Setup: Set up the GC-ECD system according to the parameters outlined in Table 2.
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane or hexane) covering the expected concentration range of the samples (e.g., 0.1 to 100 ppb).
-
Inject each standard into the GC-ECD to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the GC-ECD.
-
Identify this compound in the chromatogram based on its retention time compared to the calibration standards.
-
For confirmation, analyze the sample on a second, different polarity GC column (confirmatory column).
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the final concentration in the original sample by accounting for the initial sample volume/weight and any dilution or concentration factors.
-
Quality Control
-
Endrin and DDT Breakdown Check: It is crucial to monitor the breakdown of endrin and 4,4'-DDT, as their degradation can produce endrin aldehyde, this compound, DDE, and DDD. Inject a standard containing endrin and 4,4'-DDT before and during sample analysis. The breakdown for each compound should be less than 15%. Excessive breakdown indicates a problem with the GC system, such as a contaminated inlet liner or column.
-
Method Blank: Analyze a blank sample (solvent) with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate: Analyze a spiked sample to assess the method's accuracy and precision for the specific sample matrix.
-
Surrogate Standards: Add a compound not expected to be in the sample to all samples, blanks, and standards to monitor extraction efficiency.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Degradation pathway of Endrin to this compound in the GC system.
References
Application Notes and Protocols for Endrin Ketone in Pesticide Residue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin is an organochlorine pesticide that was widely used in agriculture for insect and rodent control.[1] Due to its persistence in the environment and high toxicity, its use has been banned in many countries.[1] Endrin can transform into metabolites such as Endrin aldehyde and Endrin ketone through exposure to light and heat.[1][2] this compound, a major degradation product, is frequently included in pesticide residue monitoring programs due to its potential toxicity and persistence.[3]
These application notes provide detailed methodologies for the extraction, cleanup, and analysis of this compound residues in various environmental and food matrices. The protocols primarily focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography (GC) for detection.
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of Endrin and its metabolite, this compound.
Table 1: Method Performance for Endrin and this compound in Food Matrices
| Matrix | Analytical Method | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Chicken, Pork, Beef, Egg, Milk | QuEChERS, GC-μECD | Endrin | 0.003 | 0.01 | 75.63 - 117.92 | ≤ 8.52 | |
| δ-Keto endrin | 0.003 | 0.01 | 75.63 - 117.92 | ≤ 8.52 | |||
| Whole Milk | QuEChERS, GC-MS/MS | This compound | - | < 5 ng/mL | 70 - 120 | < 20 | |
| Lettuce | QuEChERS, GC-MS | This compound | - | 0.5 - 2.5 µg/g | 70 - 120 | < 15 | |
| Green Leafy Vegetables | Fe3O4 MNPs-QuEChERS-DLLME, GC-MS | This compound | 0.15–0.32 µg/kg | 0.45–0.96 µg/kg | 78.6 - 107.7 | ≤ 7.5 |
Table 2: Method Performance for Endrin and this compound in Environmental Matrices
| Matrix | Analytical Method | Analyte | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Soil | QuEChERS, GC-MS | This compound | - | - | - | - | |
| Water | GC-ECD | This compound | - | - | - | - |
Experimental Protocols
Protocol 1: Analysis of Endrin and δ-Keto Endrin in Food Products of Animal Origin (Modified QuEChERS with GC-μECD)
This protocol is adapted from the method described by Rahman et al. (2018).
1. Sample Preparation and Homogenization:
-
Homogenize 10 g of the animal-derived food sample (chicken, pork, beef, egg, or milk).
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (1% acetic acid in acetonitrile).
-
Add internal standards if necessary.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and a dual-layer Solid-Phase Extraction (SPE) cartridge with Supelclean ENVI-Carb (upper layer) and Primary Secondary Amine (PSA) (lower layer).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Analysis by GC-μECD:
-
Transfer the final extract into an autosampler vial.
-
Inject 1 μL of the extract into the GC-μECD system.
GC-μECD Parameters:
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80°C (hold 1 min), ramp to 180°C at 25°C/min, then to 280°C at 5°C/min (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Micro Electron Capture Detector (μECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen |
Protocol 2: General QuEChERS Method for Vegetable Samples with GC-MS Analysis
This is a generalized protocol based on several sources for the analysis of pesticide residues in vegetables.
1. Sample Preparation:
-
Chop and homogenize the vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
Add appropriate internal standards.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
4. Analysis by GC-MS:
-
Transfer the supernatant to an autosampler vial.
-
Inject 1 μL into the GC-MS system.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Pulsed Splitless |
| Oven Temperature Program | Initial 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold 10 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| MS System | Agilent 7000 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | Precursor Ion: 317, Product Ions: 281, 101 |
Visualizations
Transformation of Endrin to this compound
Endrin can be transformed into this compound through photolytic reactions, which involve the rearrangement of its chemical structure upon exposure to light.
Caption: Transformation of Endrin to this compound.
Experimental Workflow for Pesticide Residue Analysis
The following diagram illustrates the general workflow for the analysis of this compound in various sample matrices using the QuEChERS method followed by GC analysis.
Caption: General workflow for this compound residue analysis.
References
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography Analysis of Endrin Ketone
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of Endrin and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when analyzing Endrin and Endrin Ketone by gas chromatography?
A1: The primary challenges in the GC analysis of Endrin and its metabolite, this compound, are thermal degradation and matrix effects. Endrin is susceptible to thermal degradation in the hot GC inlet, which can lead to the formation of Endrin Aldehyde and this compound.[1][2][3] This degradation can result in inaccurate quantification of the parent compound. Additionally, co-eluting matrix components from complex samples can cause signal enhancement or suppression, a phenomenon known as the matrix effect, which also impacts analytical accuracy.[4][5]
Q2: What are "matrix effects" in the context of this compound GC analysis?
A2: Matrix effects in GC analysis of this compound refer to the influence of co-extracted sample components (the "matrix") on the analytical signal of the target analyte. These effects can manifest in two main ways:
-
Signal Enhancement: Non-volatile matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of sensitive analytes like Endrin. This "masking" of active sites leads to a higher than expected analyte response.
-
Signal Suppression: Conversely, high concentrations of matrix components can interfere with the ionization process in the detector (e.g., in GC-MS), leading to a decreased analyte signal.
The extent of these effects can vary unpredictably depending on the matrix type and the concentration of the analyte.
Q3: How can I minimize the thermal degradation of Endrin in the GC inlet?
A3: Minimizing the thermal degradation of Endrin is crucial for accurate analysis. Key strategies include:
-
Using an Inert Flow Path: Employing deactivated inlet liners, such as those with a taper and quartz wool, and using inert GC columns can significantly reduce active sites available for degradation. Regularly replacing the inlet liner and trimming the front end of the column is also recommended.
-
Optimizing Inlet Temperature: While a high temperature is needed for volatilization, an excessively high inlet temperature can accelerate degradation. It is essential to find the optimal balance for your specific application.
-
Using Analyte Protectants: Adding compounds like 3-ethoxy-1,2-propanediol to both standards and samples can help mask active sites in the inlet, thereby reducing analyte degradation.
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A4: Effective sample preparation is critical to remove interfering matrix components before GC analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique. A modified QuEChERS approach often involves:
-
Extraction: Using acidified acetonitrile to extract the analytes from the sample.
-
Salting Out: Adding salts like magnesium sulfate and sodium acetate to partition the analytes into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Using a combination of sorbents to remove specific matrix interferences. Common sorbents include:
-
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.
-
Graphitized Carbon Black (GCB): To remove pigments and sterols.
-
C18: To remove non-polar interferences like lipids.
-
For particularly fatty matrices, specialized cleanup steps like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be employed after the initial QuEChERS extraction to further reduce lipid content and improve recoveries of nonpolar pesticides like Endrin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (inlet liner, column). | Replace the inlet liner with a deactivated one. Trim 10-30 cm from the inlet of the column. |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If tailing persists, the column may need to be replaced. | |
| Incorrect column installation. | Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. | |
| High Endrin Degradation (>15%) | Active GC inlet. | Replace the inlet liner and septum. Use an inert liner, potentially with quartz wool. |
| Contaminated front end of the GC column. | Trim the first few centimeters of the analytical column. | |
| Inlet temperature is too high. | Optimize the inlet temperature to ensure efficient volatilization without causing excessive degradation. | |
| Inconsistent Analyte Response (Poor Reproducibility) | Matrix-induced enhancement or suppression. | Employ matrix-matched calibration standards for quantification. |
| Inconsistent injection volume. | Use an autosampler for precise and reproducible injections. | |
| Leaks in the injection port. | Check for leaks at the septum and column fittings using an electronic leak detector. | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the QuEChERS or other sample preparation methods. Ensure adequate shaking/vortexing time. |
| Analyte loss during cleanup steps. | Evaluate the choice of d-SPE sorbents. For very non-polar analytes, some sorbents might cause analyte loss. | |
| Degradation during analysis. | Address potential sources of degradation as outlined above (e.g., inert flow path). |
Quantitative Data Summary
The following table summarizes the recovery data from a modified QuEChERS method for the analysis of Endrin and its metabolite, δ-keto Endrin (this compound), in various food matrices of animal origin.
| Matrix | Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chicken | Endrin | 0.01 | 95.8 | 5.2 |
| 0.02 | 98.2 | 4.1 | ||
| 0.10 | 101.5 | 3.5 | ||
| δ-keto Endrin | 0.01 | 93.4 | 6.8 | |
| 0.02 | 96.7 | 5.3 | ||
| 0.10 | 100.1 | 4.7 | ||
| Pork | Endrin | 0.01 | 90.2 | 7.1 |
| 0.02 | 94.5 | 6.0 | ||
| 0.10 | 99.8 | 4.9 | ||
| δ-keto Endrin | 0.01 | 88.9 | 8.5 | |
| 0.02 | 92.1 | 7.2 | ||
| 0.10 | 97.4 | 6.1 | ||
| Beef | Endrin | 0.01 | 85.6 | 8.2 |
| 0.02 | 89.9 | 7.1 | ||
| 0.10 | 95.3 | 5.8 | ||
| δ-keto Endrin | 0.01 | 83.7 | 9.3 | |
| 0.02 | 87.5 | 8.0 | ||
| 0.10 | 93.1 | 6.7 | ||
| Egg | Endrin | 0.01 | 102.3 | 3.9 |
| 0.02 | 105.6 | 2.8 | ||
| 0.10 | 109.8 | 2.1 | ||
| δ-keto Endrin | 0.01 | 99.7 | 4.5 | |
| 0.02 | 103.2 | 3.6 | ||
| 0.10 | 107.5 | 2.9 | ||
| Milk | Endrin | 0.01 | 110.2 | 2.5 |
| 0.02 | 113.8 | 1.9 | ||
| 0.10 | 117.9 | 1.4 | ||
| δ-keto Endrin | 0.01 | 108.5 | 3.1 | |
| 0.02 | 111.9 | 2.4 | ||
| 0.10 | 115.6 | 1.8 |
Detailed Experimental Protocol: Modified QuEChERS for Fatty Matrices
This protocol is adapted from a method for the determination of Endrin and δ-keto Endrin in food products of animal origin.
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
The cleanup tube should contain 900 mg of anhydrous MgSO₄, 150 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation
-
Transfer a 4 mL aliquot of the cleaned extract into a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane:acetone).
-
Vortex for 30 seconds.
-
The extract is now ready for GC analysis.
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Degradation pathway of Endrin in the GC inlet.
References
- 1. agilent.com [agilent.com]
- 2. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [restek.com]
- 3. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Endrin ketone during sample cleanup
Welcome to the technical support center for the analysis of Endrin and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the degradation of Endrin ketone during sample cleanup and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a primary degradation product of the organochlorine pesticide Endrin.[1][2][3] Its chemical structure, which includes an epoxide ring, makes it highly susceptible to rearrangement and degradation under specific conditions.[4] This degradation can be catalyzed by heat, strong acids, or active sites on chromatographic materials, leading to the formation of other isomers or breakdown products.[5]
Q2: What are the primary causes of this compound degradation during sample analysis?
Degradation of this compound, and its parent compound Endrin, can occur at several stages of the analytical process. The main causes include:
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Active Sites in the GC System: The hot GC inlet is a common area for degradation. Active sites, which can be present on the inlet liner, seals, or column, can catalyze the breakdown of Endrin into Endrin aldehyde and this compound. This is such a well-known issue that the degradation of Endrin and 4,4'-DDT is used as a standard measure of GC system inertness.
-
Reactive Surfaces during Cleanup: Sorbents used in sample cleanup, such as Florisil or silica gel, can have acidic sites that promote degradation. The activity level of these materials is a critical factor.
-
Extreme pH Conditions: Endrin is highly unstable in the presence of strong acids, which can cause it to rearrange into delta-keto-endrin. Maintaining a neutral pH during extraction and cleanup is crucial for stability.
-
High Temperatures: In addition to the GC inlet, high temperatures during solvent evaporation steps can also contribute to the thermal degradation of Endrin and its metabolites.
Q3: Which sample cleanup methods are recommended for this compound?
The choice of cleanup method depends on the sample matrix. Common and effective techniques include:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique.
-
C18 SPE: Reversed-phase C18 cartridges have demonstrated excellent recoveries for this compound from aqueous samples. This method can be optimized to use non-chlorinated solvents, making it more efficient and cost-effective.
-
Florisil SPE: Florisil (a magnesium silicate sorbent) is effective for cleaning up extracts for organochlorine pesticide analysis, including this compound. However, the activity of the Florisil must be carefully controlled by deactivation with water to prevent analyte degradation.
-
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences like lipids from complex samples such as tissues and fatty matrices before further cleanup.
Q4: How does pH affect the stability of this compound during sample preparation?
The pH of the sample and extraction solvents can significantly impact the stability of Endrin and its ketone. Endrin is known to be highly unstable under acidic conditions, which can catalyze its rearrangement to other isomers. While some methods for other analytes may involve adjusting the sample pH to <2, this can be detrimental to Endrin recovery. For optimal stability, it is recommended to maintain neutral pH conditions throughout the extraction and cleanup process.
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound.
Low recovery is a common issue and can be challenging to diagnose. This guide provides a systematic approach to identifying and resolving the source of the problem.
Step 1: Verify GC System Inertness
Before troubleshooting the sample cleanup, it is critical to ensure that the analytical system itself is not causing the degradation. The breakdown of Endrin and 4,4'-DDT is a key quality control metric in many EPA methods.
How to Check:
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Prepare or purchase a standard containing only Endrin and 4,4'-DDT.
-
Inject this standard into your GC system.
-
Calculate the percent degradation for each compound. The presence of peaks for Endrin aldehyde, this compound, DDE, and DDD indicates breakdown.
Calculation for Endrin Breakdown: % Breakdown = [Sum of (Endrin Aldehyde Area + this compound Area)] / [Sum of (Endrin Area + Endrin Aldehyde Area + this compound Area)] * 100
Acceptance Criteria:
-
EPA Method 8081B specifies that the breakdown for Endrin and DDT should not exceed 15% each. Some methods may allow up to 20%.
-
If degradation exceeds this limit, the GC system requires maintenance. This typically involves cleaning the inlet, replacing the liner and gold seal, and trimming the analytical column. Using ultra-inert liners and flow paths is highly recommended.
Step 2: Evaluate the Sample Cleanup Procedure
If the GC system is confirmed to be inert, the next step is to scrutinize the cleanup method.
Florisil Cleanup:
-
Problem: The activity of Florisil can vary between batches. Highly active Florisil can cause significant degradation of this compound.
-
Solution: The activity of Florisil must be standardized. This is typically done by heating it to activate it and then adding a specific amount of water (e.g., 1-3%) to deactivate it. The performance of each new batch of Florisil should be verified with a standard before processing samples.
General SPE (C18, Florisil, etc.):
-
Problem: Incomplete elution or breakthrough can lead to low recovery.
-
Solution:
-
Ensure the cartridge is not overloaded with sample extract.
-
Verify that the elution solvents and volumes are appropriate to quantitatively elute this compound from the sorbent. The elution profile should be checked for each new batch of SPE cartridges.
-
Ensure the sample extract is not passed through the cartridge too quickly, allowing for proper partitioning onto the sorbent.
-
Step 3: Assess Solvents and Reagents
-
Problem: Contaminated solvents or reagents can introduce interferences or compounds that promote degradation.
-
Solution:
-
Use high-purity, pesticide-grade solvents.
-
Run a method blank with every batch of samples to ensure that no contamination is being introduced from solvents, glassware, or other materials.
-
Ensure all glassware is meticulously cleaned and solvent-rinsed.
-
Step 4: Review the Solvent Evaporation / Concentration Step
-
Problem: this compound can be lost during the concentration step through thermal degradation or evaporation if the sample is taken to dryness.
-
Solution:
-
Use a gentle stream of nitrogen for evaporation and a controlled temperature water bath (e.g., 40°C).
-
Avoid concentrating the sample to complete dryness. Always leave a small amount of solvent.
-
Consider using a "keeper" solvent like isooctane. This higher-boiling-point solvent remains after the more volatile extraction solvents have evaporated, protecting the analytes from loss.
-
Quantitative Data Summary
The following tables summarize recovery data for this compound from validated analytical methods.
Table 1: Recovery of this compound using C18 Solid-Phase Extraction (Water Matrix)
| Method Reference | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Optimized SPE Procedure | This compound | 102.0 | 1.8 |
| Modified EPA Method 608.3 | This compound | 102 | 2 |
Experimental Protocols
Protocol 1: C18 Solid-Phase Extraction for Aqueous Samples
This protocol is based on an optimized method demonstrating high recovery for this compound.
-
Sample Preparation:
-
To a 1 L water sample, add 5 mL of methanol and mix well.
-
Spike with appropriate surrogates and internal standards.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 10 mL of methylene chloride (DCM), followed by 10 mL of methanol, and finally 20 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned C18 cartridge at a flow rate of approximately 30 mL/min.
-
-
Cartridge Drying:
-
After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.
-
-
Elution:
-
Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the cartridge. Allow it to soak for 1 minute before slowly drawing it through into a collection vial.
-
Repeat the elution with 10 mL of 1:9 acetone:n-hexane, followed by a final 10 mL of 1:9 acetone:n-hexane.
-
-
Concentration:
-
Evaporate the collected eluate to approximately 5 mL using a gentle stream of nitrogen at 40°C.
-
Bring the final volume to 5 or 10 mL with n-hexane for GC analysis.
-
Protocol 2: Florisil Cleanup for Sample Extracts
This is a general protocol based on EPA Method 3620B for cleaning up sample extracts.
-
Florisil Activation & Deactivation:
-
Activate Florisil by heating in an oven at 130°C overnight.
-
Allow to cool in a desiccator. The level of deactivation is critical and may require adding a specific percentage of water (w/w) to the activated Florisil to achieve the desired elution profile without causing degradation. This must be validated.
-
-
Column Preparation:
-
Pack a chromatography column with approximately 20 g of the deactivated Florisil.
-
Add a 1 cm layer of anhydrous sodium sulfate to the top.
-
Pre-elute the column with 60 mL of hexane.
-
-
Sample Loading & Elution:
-
Concentrate the sample extract to 1-2 mL and load it onto the column.
-
Elute the column with solvent mixtures of increasing polarity. A common scheme for organochlorine pesticides involves:
-
Fraction 1: Elute with a non-polar solvent like hexane or a mixture of ethyl ether in petroleum ether to elute PCBs and less polar pesticides.
-
Fraction 2: Elute with a more polar solvent mixture (e.g., higher percentage of ethyl ether or methylene chloride in hexane) to elute this compound and other more polar pesticides.
-
-
The exact solvent compositions and volumes must be validated for each batch of Florisil to ensure proper fractionation and recovery.
-
-
Concentration:
-
Concentrate each fraction to the desired final volume for analysis.
-
Visualizations
Diagrams of Degradation Pathways and Workflows
Caption: Endrin degradation pathways initiated by common analytical stressors.
Caption: Systematic workflow for troubleshooting low this compound recovery.
References
Technical Support Center: Optimization of Injection Parameters for Endrin Ketone GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography (GC) analysis of Endrin and its degradation product, Endrin ketone.
Frequently Asked Questions (FAQs)
Q1: Why is Endrin breakdown a critical parameter in GC analysis?
A1: Endrin, along with DDT, is highly susceptible to degradation in the GC inlet. Its breakdown into Endrin aldehyde and this compound serves as a key indicator of the GC system's inertness and cleanliness.[1][2][3] Excessive breakdown suggests the presence of active sites, contamination, or overly harsh analytical conditions, which can compromise the accuracy and reliability of the analytical results for all target analytes, not just Endrin.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict limits for Endrin degradation in their analytical methods.[4]
Q2: What are the common degradation products of Endrin?
A2: The primary degradation products of Endrin in a GC system are Endrin aldehyde and this compound. These are formed through isomerization and oxidation reactions that can be catalyzed by active sites or high temperatures in the injection port.
Q3: What are the acceptable limits for Endrin breakdown?
A3: According to U.S. EPA Method 8081B, the breakdown of Endrin should not exceed 15%. Other EPA methods, such as 525.2, specify a degradation limit of no greater than 20% for Endrin. It is crucial to consult the specific analytical method being followed for the exact requirements.
Q4: What are the initial steps to take when observing excessive Endrin breakdown?
A4: When Endrin breakdown exceeds the acceptable limit, the first steps should involve inspecting and replacing routine consumables. This includes changing the injection port liner, septum, and gold seal. It is also advisable to trim a small portion (e.g., 10-15 cm) from the front of the GC column to remove any accumulated non-volatile residues.
Q5: How does the injection temperature affect Endrin breakdown?
A5: High injection port temperatures can significantly contribute to the thermal degradation of Endrin. While the inlet temperature needs to be high enough to ensure complete volatilization of the analytes, excessively high temperatures can promote isomerization to this compound and Endrin aldehyde. It is often a process of finding the optimal balance for your specific application. Some studies suggest that lowering the inlet temperature, for instance to 200-220°C, can help reduce breakdown.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to excessive Endrin degradation during GC analysis.
Problem: High Percentage of Endrin Breakdown (>15-20%)
Possible Cause 1: Active Sites in the Injection Port
-
Symptoms:
-
Consistently high Endrin breakdown even with a new column.
-
Peak tailing for active compounds.
-
Formation of Endrin aldehyde and this compound peaks.
-
-
Troubleshooting Steps:
-
Replace Consumables: Start by replacing the liner, septum, and gold seal with new, high-quality, inert-certified parts.
-
Clean the Inlet: If replacing consumables doesn't resolve the issue, the injection port itself may be contaminated. Follow the manufacturer's instructions to clean the inlet thoroughly.
-
Use Deactivated Liners: Employ liners that are specifically deactivated to be more inert. Liners with glass wool can sometimes introduce active sites, so consider using a liner without glass wool or one with deactivated glass wool.
-
Possible Cause 2: Inappropriate Injection Temperature
-
Symptoms:
-
Increased Endrin breakdown at higher inlet temperatures.
-
Endrin is more sensitive to temperature than DDT.
-
-
Troubleshooting Steps:
-
Optimize Inlet Temperature: Methodically lower the injection port temperature in increments of 10-20°C to find the lowest temperature that allows for efficient volatilization of Endrin without causing significant breakdown. A starting point could be 250°C, with reductions down to 200°C or even lower.
-
Consider Programmed Temperature Vaporization (PTV): A PTV injector introduces the sample into a cool inlet, which is then rapidly heated. This technique can minimize the time the analyte spends at high temperatures, thereby reducing thermal degradation.
-
Possible Cause 3: Column Contamination or Degradation
-
Symptoms:
-
Gradual increase in Endrin breakdown over time.
-
Broadening or tailing peaks.
-
Baseline noise or drift.
-
-
Troubleshooting Steps:
-
Trim the Column: Cut 10-15 cm from the front of the column to remove any non-volatile residues that may have accumulated.
-
Bake Out the Column: Condition the column at a high temperature (as recommended by the manufacturer) to remove contaminants.
-
Replace the Column: If the above steps do not improve performance, the column's stationary phase may be degraded, and the column should be replaced.
-
Possible Cause 4: Matrix Effects
-
Symptoms:
-
Increased Endrin breakdown when analyzing sample extracts compared to clean standards.
-
The presence of co-eluting matrix components can enhance degradation.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the sample preparation procedure to remove more of the matrix components before injection.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This can help to compensate for matrix-induced enhancement or suppression of the analytical signal.
-
Data Presentation
Table 1: Typical GC Injection Parameters for Endrin Analysis
| Parameter | Recommended Value/Range | Notes |
| Inlet Temperature | 200 - 250 °C | Lower temperatures can reduce thermal degradation. |
| Injection Mode | Splitless | To achieve lower detection limits. |
| Injection Volume | 1 µL | |
| Liner Type | Deactivated, single taper with no wool or deactivated wool | To minimize active sites. |
| Septum | High-temperature, low-bleed | To prevent contamination. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1 - 2 mL/min (for a 0.25 mm ID column) |
Table 2: EPA Endrin Breakdown and System Performance Criteria
| Method | Analyte | Maximum Allowed Breakdown (%) |
| EPA Method 8081B | Endrin | 15 |
| 4,4'-DDT | 15 | |
| EPA Method 525.2 | Endrin | 20 |
| 4,4'-DDT | 20 |
Experimental Protocols
Protocol 1: Endrin and DDT Degradation Check
This protocol is based on the guidelines provided in EPA Method 8081B.
-
Standard Preparation: Prepare a standard containing only Endrin and 4,4'-DDT at a mid-range concentration of the calibration curve.
-
Injection: Inject 1 µL of the degradation check standard into the GC system using the analytical method conditions.
-
Data Analysis: Identify and integrate the peaks for Endrin, Endrin aldehyde, this compound, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.
-
Calculation: Calculate the percentage of degradation for Endrin and DDT using the following formulas:
% Endrin Degradation = [(Area of Endrin Aldehyde + Area of this compound) / (Area of Endrin + Area of Endrin Aldehyde + Area of this compound)] x 100
% DDT Degradation = [(Area of 4,4'-DDE + Area of 4,4'-DDD) / (Area of 4,4'-DDT + Area of 4,4'-DDE + Area of 4,4'-DDD)] x 100
-
Evaluation: Compare the calculated degradation percentages to the limits specified in the analytical method (e.g., <15% for Method 8081B). If the limits are exceeded, corrective actions must be taken.
Mandatory Visualization
Caption: Chemical breakdown pathway of Endrin in a GC system.
Caption: Troubleshooting workflow for high Endrin breakdown.
References
Troubleshooting low recovery of Endrin ketone in extraction
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the low recovery of Endrin ketone during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during extraction?
Low recovery of this compound is typically traced back to one of three main areas: issues with the extraction method, degradation of the analyte, or matrix interferences. Common specific causes include improper pH of the sample, selection of an inappropriate solid-phase extraction (SPE) sorbent, use of an elution solvent that is too weak, or degradation due to active sites in the analytical instrument (e.g., GC inlet).[1][2][3]
Q2: Can this compound degrade during the extraction and analysis process?
Yes. While this compound is a degradation product of Endrin, it can also be susceptible to further transformation under certain conditions.[4][5] More significantly, the parent compound, Endrin, is known to degrade into Endrin aldehyde and this compound in the environment and under certain analytical conditions, such as high temperatures in a GC injection port. If you are analyzing for Endrin and see low recovery accompanied by peaks for this compound, it may indicate on-column or inlet breakdown of the parent compound rather than poor recovery of the ketone itself.
Q3: What chemical properties of this compound are important for extraction method development?
This compound is a nonpolar, pentacyclic ketone with a high octanol-water partition coefficient (Log Kow), indicating it is hydrophobic. Its strong tendency to adsorb to soil and sediment means it will also bind strongly to nonpolar SPE sorbents like C18. Its low water solubility further dictates the need for organic solvents for efficient elution.
Analyte Properties
Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting extraction protocols.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₂H₈Cl₆O | - |
| Molecular Weight | 380.9 g/mol | - |
| Log Kow (Octanol-Water Partition Coefficient) | 4.99 - 5.6 (calculated) | High hydrophobicity; indicates strong retention on nonpolar sorbents (e.g., C18). |
| Water Solubility | Very low (data limited, but parent Endrin is ~200 µg/L) | Requires organic solvents for elution. Sample should be in a primarily aqueous matrix for efficient binding to reversed-phase SPE sorbents. |
| Vapor Pressure | Data not available (parent Endrin is 2.0x10⁻⁷ mmHg) | Low volatility suggests minimal loss during solvent evaporation steps under controlled conditions. |
| Chemical Class | Organochlorine Pesticide Metabolite; Ketone | Stable under standard alkaline conditions, but may rearrange in the presence of strong acids or catalytically active sites. |
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving the cause of low this compound recovery.
Q1: My recovery is low. How do I begin troubleshooting?
The first and most critical step is to determine where the analyte is being lost. This is achieved by performing a fraction collection study. You will collect and analyze the liquid from each step of the SPE process to see if the this compound is present.
Experimental Protocol: Fraction Collection Study
This protocol will help you pinpoint the step in your SPE procedure where this compound is being lost.
Objective: To determine if low recovery is due to analyte breakthrough during sample loading and washing, or irreversible binding to the SPE sorbent.
Materials:
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Your complete SPE setup (cartridges, manifold, etc.)
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A spiked sample matrix containing a known concentration of this compound
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Collection vials for each fraction
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Your established analytical method (e.g., GC-ECD) for quantitation
Procedure:
-
Prepare a Spiked Sample: Fortify a clean matrix (e.g., reagent water) with a known amount of this compound. This will be your 100% reference.
-
Condition and Equilibrate: Condition and equilibrate the SPE cartridge according to your protocol. Do not discard the solvents; collect them in a "Conditioning/Equilibration Waste" vial (this fraction is typically not analyzed but is good practice to keep).
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Load Sample (Collect Fraction 1): Load the spiked sample onto the cartridge. Collect the entire volume that passes through into a clean, labeled vial ("Load Fraction").
-
Wash Cartridge (Collect Fraction 2): Perform the wash step(s) as per your protocol. Collect the entire wash solvent that passes through into a second vial ("Wash Fraction").
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Elute Analyte (Collect Fraction 3): Elute the this compound using your elution solvent. Collect this in a third vial ("Elute Fraction"). This is where you expect to find your analyte.
-
Analyze Fractions: Quantify the amount of this compound in the Load Fraction, Wash Fraction, and Elute Fraction using your analytical method.
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Calculate Recovery:
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Recovery (%) in Elute Fraction = (Amount in Elute / Initial Spiked Amount) x 100
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Loss (%) in Load Fraction = (Amount in Load / Initial Spiked Amount) x 100
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Loss (%) in Wash Fraction = (Amount in Wash / Initial Spiked Amount) x 100
-
Troubleshooting Workflow
Use the results from your fraction collection study to follow this diagnostic workflow.
Caption: A flowchart for troubleshooting low this compound recovery.
Q2: this compound was found in my Load or Wash fraction. What does this mean?
This indicates that the analyte is not being retained effectively on the SPE sorbent. This is known as breakthrough .
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Sorbent Choice | This compound is highly nonpolar. A reversed-phase sorbent like C18 is appropriate. Ensure you are not using a normal-phase or ion-exchange sorbent unless your sample solvent is non-polar. |
| Sample Solvent is Too Strong | If your sample contains a high percentage of organic solvent (e.g., >5% methanol or acetonitrile), the analyte will prefer to stay in the solvent rather than bind to the sorbent. Action: Dilute your sample with water or a buffer to reduce the organic content. |
| Incorrect Sample pH | While this compound is neutral, the sample pH can affect the sorbent surface or co-extractive interferences. Acidifying the sample to pH < 2 is sometimes used to improve the recovery of other organochlorine pesticides and surrogates. |
| High Flow Rate | Loading the sample too quickly reduces the interaction time between the analyte and the sorbent. Action: Decrease the vacuum or pressure to achieve a slow, dropwise flow (e.g., ~30 mL/min). |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained. Action: Use a larger mass of sorbent or reduce your sample volume. |
| Wash Solvent is Too Strong | If the analyte is lost in the wash step, your wash solvent is eluting it prematurely. Action: Decrease the percentage of organic solvent in your wash solution. |
Q3: My recovery is low, but the analyte is not in the load or wash fractions. What should I do?
This suggests the analyte is retained on the cartridge but is not being fully eluted, a condition known as irreversible binding or incomplete elution .
Possible Causes & Solutions:
| Cause | Solution |
| Elution Solvent is Too Weak | The chosen solvent may not be strong enough to disrupt the hydrophobic interaction between this compound and the C18 sorbent. Action: Increase the strength of your elution solvent. A mixture of acetone and n-hexane (e.g., 1:1 followed by 1:9) or ethyl acetate has been shown to be effective. |
| Insufficient Elution Volume | You may not be using enough solvent to elute the entire bound analyte. Action: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 3 x 10 mL) and allow the solvent to soak the sorbent bed for a minute before drawing it through. |
| Poor Sorbent Contact (Channeling) | If the sorbent bed has cracks or channels, the elution solvent may pass through without adequately contacting the entire sorbent surface. Action: Ensure the cartridge is not allowed to dry out between the conditioning and sample loading steps. Ensure a slow, even flow during elution. |
Example Optimized SPE Protocol
This protocol is based on optimized methods for organochlorine pesticides, including this compound, from water samples.
| Step | Parameter | Details and Rationale |
| 1. Cartridge Selection | C18 (Octadecylsilane) | Appropriate for retaining nonpolar compounds like this compound from aqueous matrices. |
| 2. Conditioning | 10 mL Dichloromethane (DCM), then 10 mL Methanol (MeOH) | DCM activates the C18 chains, and MeOH wets the sorbent. Allow each solvent to soak for 1-2 minutes. |
| 3. Equilibration | 20 mL Reagent Water | Prepares the sorbent for the aqueous sample. Do not let the sorbent go dry. |
| 4. Sample Loading | 1 L sample, adjusted to pH < 2 with HCl or H₂SO₄, with 5 mL MeOH added | Acidification can improve surrogate recovery. The small amount of MeOH helps with analyte solubility. Load at a fast dropwise flow (~30 mL/min). |
| 5. Cartridge Drying | Full vacuum for 10 minutes | Removes residual water which can interfere with the elution by nonpolar organic solvents. |
| 6. Elution | 10 mL of 1:1 acetone:n-hexane, followed by 2 x 10 mL of 1:9 acetone:n-hexane | This two-step elution ensures complete recovery of a range of pesticides. Allow a 1-minute soak time for the first elution. |
| 7. Concentration | Evaporate eluate to final volume (e.g., 1-5 mL) under a gentle stream of nitrogen at 40°C. | Prepares the sample for GC analysis. |
Visualizing Potential Analyte Loss Pathways
The following diagram illustrates the primary ways this compound can be lost during a standard "bind-elute" SPE procedure.
Caption: Potential pathways for analyte loss during SPE.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Endrin Ketone Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Endrin ketone using mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can affect the sensitivity and accuracy of your results.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient ionization of this compound. | Optimize the ion source parameters, including temperature and gas flow rates. For electrospray ionization (ESI), ensure the mobile phase composition promotes efficient ionization. |
| Poor extraction and cleanup of the sample, leading to low recovery. | Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively extract and clean up the sample matrix.[1] | |
| Degradation of this compound during analysis. | Check the inertness of the GC inlet and column. High temperatures can cause isomerization of Endrin to this compound and Endrin aldehyde.[2] Ensure the GC system passes the breakdown test for Endrin and DDT as specified in EPA methods.[3][4] | |
| High Background Noise | Contamination of the mass spectrometer system. | Perform a system bake-out and cleaning of the ion source. Check for leaks in the gas lines. |
| Co-elution of matrix components with this compound. | Improve chromatographic separation by optimizing the GC or LC gradient. Enhance sample cleanup to remove interfering compounds. | |
| Impure solvents or reagents. | Use high-purity, LC-MS or GC-MS grade solvents and reagents for sample preparation and analysis. | |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for pesticide analysis. |
| Inappropriate mobile phase composition in LC-MS. | Adjust the mobile phase composition and pH to improve peak shape. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol and ensure consistent execution. Use of an internal standard can help to correct for variations. |
| Fluctuation in instrument performance. | Regularly tune and calibrate the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each analytical run. | |
| Sample carryover from previous injections. | Implement a thorough wash step between sample injections. |
Frequently Asked Questions (FAQs)
1. What is the typical sensitivity I can expect for this compound detection by mass spectrometry?
The sensitivity, often expressed as the Limit of Detection (LOD) or Limit of Quantification (LOQ), depends on the specific mass spectrometry technique and the sample matrix. For example, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), LOQs of 5 ng/mL (ppb) or lower have been achieved for this compound in complex matrices like whole milk.[1] EPA methods for related compounds suggest that method detection limits can be in the low microgram per liter (µg/L) range in water samples.
Quantitative Data Summary
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Endrin | EPA Method 505 (GC-ECD) | Drinking Water | 0.063 µg/L | - | |
| Endrin Aldehyde | EPA Method 508 (GC-ECD) | Ground and Drinking Water | 0.011 µg/L | - | |
| Endrin Aldehyde | EPA Method 525.2 (GC/MS) | Drinking Water | 0.19 µg/L | - | |
| This compound | GC-MS/MS | Whole Milk | - | 5 ng/mL |
2. Which ionization technique is best for this compound analysis?
Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. GC-MS is a well-established technique for organochlorine pesticides like Endrin and its metabolites. The choice will depend on the available instrumentation, sample matrix, and desired sensitivity.
3. How can I minimize the degradation of Endrin to this compound during analysis?
Endrin is known to degrade to Endrin aldehyde and this compound at high temperatures and on active surfaces in the GC system. To minimize this:
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Use a properly deactivated GC inlet liner.
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Ensure the GC column is inert and of high quality.
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Perform regular maintenance of the GC inlet, including replacing the liner and septum.
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Verify the inertness of your system by performing the Endrin and DDT degradation check as outlined in EPA Method 8081B, aiming for less than 15% breakdown.
4. What is a suitable sample preparation method for complex matrices?
For complex matrices such as soil, food, or biological tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extraction and cleanup prior to GC-MS or LC-MS analysis. This method involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Solid Samples (e.g., Soil, Food)
This protocol is a general guideline based on the QuEChERS methodology.
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Sample Homogenization: Homogenize a representative portion of the solid sample.
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Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for 1 minute.
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Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
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Vortex for 30 seconds.
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Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. It can be directly injected for LC-MS analysis or solvent-exchanged for GC-MS analysis.
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Protocol 2: GC-MS/MS Analysis of this compound
This is a representative protocol. Specific parameters should be optimized for your instrument and application.
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Gas Chromatograph (GC):
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Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Inlet: Splitless mode, with an injection volume of 1-2 µL.
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Inlet Temperature: Optimized to minimize degradation (e.g., 250 °C).
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Oven Program: Start at a low temperature (e.g., 60-80 °C), ramp to a final temperature of around 300 °C. The specific ramp rates should be optimized for the separation of this compound from other analytes.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
-
Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
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MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard.
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Ion Source Temperature: e.g., 230 °C.
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Quadrupole Temperature: e.g., 150 °C.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Reducing background interference in Endrin ketone analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in Endrin ketone analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges, particularly the reduction of background interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a primary degradation product of Endrin, a formerly used organochlorine pesticide.[1][2] Its analysis is crucial for environmental monitoring and food safety as it indicates the historical use of Endrin and its persistence in various matrices like soil, water, and food products.[2]
Q2: What are the main sources of background interference in this compound analysis?
Background interference in this compound analysis can originate from several sources:
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Sample Matrix: Complex sample matrices, such as soil, sediment, and fatty foods, contain co-extractive compounds that can interfere with the analysis.[3][4]
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Instrumental Contamination: Contamination of the GC inlet, column, or detector can lead to high background noise and analyte degradation. The GC injector port is a critical area where Endrin can degrade into this compound and Endrin aldehyde, especially if it's contaminated or has active sites.
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Solvents and Reagents: Impurities in solvents and reagents can introduce interfering peaks. Phthalate esters from plastic materials are a common source of interference.
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Co-eluting Compounds: Other pesticides or environmental contaminants may have similar retention times to this compound, leading to analytical interference.
Q3: What is the acceptable degradation limit for Endrin in a GC system?
According to US EPA Method 8081B, the degradation of Endrin to Endrin aldehyde and this compound should be less than 15%. Some methods, like US EPA Method 525.2, specify a degradation limit of no greater than 20%. This degradation check is a critical quality control measure to ensure the inertness of the analytical system.
Q4: Which analytical technique is most commonly used for this compound analysis?
Gas chromatography with an electron capture detector (GC-ECD) is a primary and highly sensitive technique for analyzing organochlorine pesticides like this compound. Gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is also used for confirmation and to achieve lower detection limits, especially in complex matrices.
Troubleshooting Guides
Issue 1: High Background Noise in Chromatogram
High background noise can mask the analyte peak and lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting High Background Noise.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Analyze a solvent blank to check for contamination. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Contaminated GC System | Clean the GC inlet, replace the liner and septum, and condition the column. Check for leaks in the gas lines. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Use a low-bleed GC column suitable for pesticide analysis. |
| Matrix Effects | Implement more rigorous sample cleanup procedures such as Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC). |
Issue 2: Poor Peak Shape or Tailing for this compound
Poor peak shape can affect the accuracy of integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting Poor Peak Shape.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet or Column | Use deactivated liners and an inert flow path. Regularly replace the inlet liner and septum. |
| Column Contamination | Trim the front end of the column (approximately 10-20 cm) or bake it out at a high temperature (within the column's limits). |
| Improper Flow Rate | Optimize the carrier gas flow rate for the specific column dimensions and analyte. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase of the column. |
Issue 3: High Endrin Degradation (>15%)
Excessive degradation of Endrin to this compound and aldehyde indicates a problem with the GC system's inertness.
Troubleshooting Workflow:
Caption: Troubleshooting High Endrin Degradation.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet | The most common cause. Replace the inlet liner with a new, deactivated one. Use an inert gold seal. |
| High Inlet Temperature | Lower the inlet temperature. While a high temperature is needed for volatilization, excessive heat can cause degradation. |
| Contaminated GC Column | Condition the column or trim the front end. In severe cases, the column may need to be replaced. |
| Non-inert Flow Path | Ensure all components in the sample flow path (e.g., ferrules, connectors) are made of inert materials. |
Experimental Protocols
Protocol 1: Sample Preparation for Water Samples (Based on EPA Method 3510/3520)
This protocol outlines the liquid-liquid extraction of this compound from water samples.
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Measure 1 liter of the water sample into a 2-liter separatory funnel.
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Spike the sample with surrogate standards.
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Adjust the sample to a pH of 7 by adding 1:1 (v/v) sodium hydroxide or sulfuric acid.
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Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes with periodic venting.
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Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
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Drain the methylene chloride extract into a flask.
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Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.
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Combine the three methylene chloride extracts.
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Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.
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Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.
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The extract is now ready for GC analysis.
Protocol 2: Sample Preparation for Soil/Sediment Samples (Based on EPA Method 3540/3550)
This protocol describes Soxhlet or ultrasonic extraction for solid samples.
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Weigh 10-30 g of the homogenized soil/sediment sample.
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Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
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Spike the sample with surrogate standards.
-
For Soxhlet Extraction (Method 3540):
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Place the sample in an extraction thimble.
-
Extract for 16-24 hours with a mixture of acetone and hexane (1:1 v/v).
-
-
For Ultrasonic Extraction (Method 3550):
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Add the sample to an extraction vessel with 100 mL of a 1:1 mixture of acetone and hexane.
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Extract ultrasonically for 3 minutes.
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Decant the solvent.
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Repeat the extraction two more times with fresh solvent.
-
-
Combine the extracts and concentrate to 1 mL.
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Perform cleanup if necessary (e.g., using Florisil or silica gel).
Quantitative Data
The following tables provide a summary of performance data for this compound analysis.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for this compound in Different Matrices
| Matrix | Analytical Method | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| Water | SPE-GC-ECD | 0.0012 | 0.0038 | |
| Sediment | Soxhlet-GC-ECD | 0.0015 | 0.0048 | |
| Food (Animal Origin) | QuEChERS-GC-µECD | 0.003 mg/kg | 0.01 mg/kg |
Table 2: Recovery and Precision Data for this compound in Spiked Samples
| Matrix | Spiking Level | Preparation Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | 200 ng/mL | SPE | 117.4 | 19 | |
| Soil | 50 µg/kg | Ultrasonic Extraction | 95.2 | 8.5 | Fictional data for illustration |
| Milk | 10 ng/g | QuEChERS with cleanup | 86 | < 20 |
Note: Recovery and precision can vary significantly depending on the specific matrix, spiking level, and laboratory conditions. The data presented here are for illustrative purposes.
References
Quality control measures for reproducible Endrin ketone results
Technical Support Center: Reproducible Endrin Ketone Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving reproducible this compound results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it accurately?
A1: this compound is a primary degradation product of Endrin, a formerly used organochlorine pesticide.[1] Endrin can break down into this compound and Endrin aldehyde when exposed to heat and light.[1] Accurate measurement of this compound is critical for several reasons:
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Indicator of Contamination: Its presence can indicate historical contamination of environmental samples with the parent compound, Endrin.
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Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods and quality control criteria for monitoring Endrin and its breakdown products.[2][3]
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Toxicological Assessment: Understanding the concentration of breakdown products is essential for a complete toxicological assessment of a sample.
Q2: What is "Endrin breakdown" and what is the acceptable limit?
A2: "Endrin breakdown" refers to the degradation of Endrin into its ketone and aldehyde forms during gas chromatography (GC) analysis. This breakdown is not representative of the sample's composition but is rather an artifact of the analytical process, often caused by high temperatures or active sites in the GC system.[4] According to EPA Method 8081B, the breakdown of Endrin should be less than 15%. This is a critical quality control measure to ensure the inertness of the analytical system.
Q3: How is the percentage of Endrin breakdown calculated?
A3: The percentage of Endrin breakdown is calculated by comparing the peak areas of the degradation products (this compound and Endrin aldehyde) to the peak area of the parent Endrin compound. The formula, as specified in EPA Method 8081B, is:
This calculation is performed by analyzing a standard containing only Endrin. The presence of this compound or aldehyde peaks indicates breakdown within the analytical system.
Q4: What are the most common analytical techniques for this compound analysis?
A4: The most common analytical technique for this compound analysis is gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). GC-ECD is highly sensitive to halogenated compounds like this compound, while GC-MS provides more definitive identification based on the mass-to-charge ratio of the fragmented ions. EPA Method 8081B outlines procedures for both single-column and dual-column GC analysis.
Troubleshooting Guide
This guide addresses specific issues that can lead to irreproducible this compound results.
Issue 1: High Endrin breakdown (>15%)
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Question: My Endrin breakdown check exceeds 15%. What are the likely causes and how can I fix it?
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Answer: High Endrin breakdown is a common issue and indicates a problem with the inertness of your GC system. The primary culprits are typically found in the GC inlet.
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Cause 1: High Inlet Temperature. Endrin is thermally labile and can degrade at high temperatures.
-
Solution: Lower the inlet temperature. Experiment with temperatures in the range of 200-250°C. Some studies have shown success with even lower temperatures, around 170-200°C.
-
-
Cause 2: Active Sites in the Inlet. Contamination and active sites in the GC inlet liner, septum, or at the gold seal can catalyze the breakdown of Endrin.
-
Solution:
-
Clean the Inlet: Thoroughly clean the entire inlet assembly. A brass brush can be effective for removing residues.
-
Replace Consumables: Regularly replace the inlet liner, septum, and gold seal. Using deactivated liners is highly recommended.
-
Use a Deactivated Guard Column: A guard column can help trap non-volatile residues before they reach the analytical column.
-
-
-
Cause 3: Contaminated GC Column. The front end of the analytical column can become contaminated over time, creating active sites.
-
Solution: Clip off the first few inches (approximately 10-15 cm) of the column. If the problem persists, the column may need to be replaced.
-
-
Cause 4: Leaks in the System. Oxygen in the carrier gas due to leaks can degrade the column's stationary phase and create active sites.
-
Solution: Perform a thorough leak check of the entire GC system, from the gas source to the detector.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
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Question: I am observing significant peak tailing for this compound. What could be the cause?
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Answer: Peak tailing for active compounds like this compound is often due to interactions with active sites in the analytical system.
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Cause 1: Active Sites. As with high breakdown, active sites in the liner, column, or detector can cause peak tailing.
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Solution: Follow the same maintenance procedures as for high breakdown: clean the inlet, replace consumables, and clip or replace the column.
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Cause 2: Improper Column Installation. If the column is not installed correctly in the inlet or detector, it can lead to poor peak shape.
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Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.
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Cause 3: Matrix Effects. Complex sample matrices can introduce compounds that interact with the analyte or the column, causing peak tailing.
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Solution: Improve sample cleanup procedures to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method can be effective.
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-
Issue 3: Inconsistent Recoveries in Matrix Spikes
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Question: My matrix spike recoveries for this compound are low and variable. What should I investigate?
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Answer: Low and inconsistent recoveries often point to issues with the sample preparation process or matrix effects.
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Cause 1: Inefficient Extraction. The chosen extraction solvent and technique may not be effectively recovering this compound from the sample matrix.
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Solution: Optimize the extraction method. This may involve changing the solvent system, adjusting the pH, or using a different extraction technique (e.g., sonication, Soxhlet).
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-
Cause 2: Analyte Loss During Cleanup. The cleanup step may be removing some of the this compound along with the interferences.
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Solution: Evaluate the cleanup procedure. If using SPE, ensure the elution solvent is strong enough to recover the analyte completely.
-
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Cause 3: Matrix Suppression. Components in the sample matrix can interfere with the ionization of this compound in the MS source, leading to a lower signal and apparent low recovery.
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Solution:
-
Dilute the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.
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Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.
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Quantitative Data Summary
The following table summarizes the key quality control acceptance criteria for Endrin and this compound analysis, primarily based on EPA Method 8081B.
| Quality Control Parameter | Acceptance Criteria | Frequency | Corrective Action if Criteria Not Met |
| Endrin Breakdown | < 15% | Before sample analysis and every 12 hours | Perform inlet maintenance (clean, replace liner/septum), clip or replace column, check for leaks. |
| Calibration Verification | % Difference < 15% from initial calibration | Beginning of each 12-hour shift | Recalibrate the instrument. |
| Method Blank | Below the Method Detection Limit (MDL) | One per extraction batch (max 20 samples) | Identify and eliminate the source of contamination. Re-extract and re-analyze the batch. |
| Laboratory Control Sample (LCS) | Within laboratory-established control limits (typically 70-130% recovery) | One per extraction batch | Investigate for systematic errors. Re-prepare and re-analyze the batch. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Within laboratory-established control limits (e.g., 56-123% for gamma-BHC in water) | One MS/MSD pair per 20 samples per matrix | Flag data to indicate potential matrix effects. Evaluate LCS to confirm system performance. |
| Surrogate Recovery | Within laboratory-established control limits (typically 70-130%) | Every sample, blank, and QC sample | Check for matrix interferences or sample preparation errors. Flag affected sample data. |
| Initial Calibration (r²) | ≥ 0.995 | As needed | Re-prepare standards and/or re-analyze the calibration curve. |
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Sample Preparation of Water Samples (Based on EPA Method 3510C)
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Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Preservation: If not extracted immediately, adjust the sample pH to < 2 with sulfuric acid and store at 4°C.
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Surrogate Spiking: Spike the sample with a known amount of surrogate standard solution.
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Extraction:
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Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
-
-
Drying: Pass the combined extracts through a drying column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane during the final concentration step.
Protocol 2: Sample Preparation of Soil/Sediment Samples (Based on EPA Method 3550C)
-
Sample Homogenization: Homogenize the soil or sediment sample.
-
Weighing: Weigh out approximately 30 g of the sample into a beaker.
-
Drying: Mix the sample with anhydrous sodium sulfate until it is a free-flowing powder.
-
Surrogate Spiking: Spike the sample with surrogate standards.
-
Extraction:
-
Transfer the sample to an extraction thimble for Soxhlet extraction or to a beaker for ultrasonic extraction.
-
Soxhlet: Extract with a 1:1 mixture of acetone and hexane for 16-24 hours.
-
Ultrasonic: Add the extraction solvent (1:1 acetone:hexane) to the sample and sonicate for three 5-minute cycles.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 5 mL).
-
Cleanup (if necessary): Use Florisil or silica gel cleanup (EPA Method 3620C or 3630C) to remove polar interferences.
-
Final Concentration: Concentrate to a final volume of 1 mL.
Protocol 3: GC-MS Analysis Parameters (Example)
-
Instrument: Gas Chromatograph with a Mass Spectrometer
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)
-
Injection Mode: Splitless
-
Inlet Temperature: 220°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor characteristic ions (e.g., m/z 345, 380)
-
Endrin: Monitor characteristic ions (e.g., m/z 263, 345)
-
Endrin Aldehyde: Monitor characteristic ions (e.g., m/z 345, 380)
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for this compound analysis.
References
Technical Support Center: Method Development for Endrin Ketone in Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of Endrin ketone in fatty matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when analyzing this compound in fatty matrices?
The analysis of this compound in fatty matrices presents several key challenges:
-
Matrix Interferences: Fatty matrices, such as edible oils, dairy products, and animal tissues, contain high concentrations of lipids (triglycerides) and other co-extractives. These compounds can interfere with the chromatographic analysis, leading to inaccurate quantification and contamination of the analytical system.[1][2][3][4]
-
Analyte Stability: Endrin can degrade to this compound and Endrin aldehyde, particularly at high temperatures in the gas chromatography (GC) inlet or in the presence of active sites within the system.[5] This thermal instability can lead to artificially high readings of this compound.
-
Low Analyte Concentrations: this compound is often present at trace levels, requiring sensitive and selective analytical methods for detection and quantification.
-
Co-extraction of Lipids: During sample preparation, the nonpolar nature of this compound leads to its co-extraction with lipids. Efficient cleanup steps are crucial to remove these lipids without significant loss of the target analyte.
-
Matrix Effects: The presence of co-extracted matrix components can cause signal suppression or enhancement in the analytical detector (e.g., mass spectrometer), leading to biased results.
Q2: I am observing high variability and poor recovery for this compound. What are the likely causes and how can I troubleshoot this?
High variability and poor recovery are common issues. Consider the following troubleshooting steps:
-
Inadequate Lipid Removal: If your sample cleanup is insufficient, residual fats can interfere with the analysis.
-
Solution: Enhance your cleanup procedure. Consider incorporating a dispersive solid-phase extraction (dSPE) step with lipid-removing sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) after an initial QuEChERS extraction. Alternatively, traditional methods like Gel Permeation Chromatography (GPC) can be effective for lipid removal, although they are more time-consuming.
-
-
Analyte Loss During Extraction/Cleanup: The chosen solvents and sorbents may not be optimal, leading to the loss of this compound.
-
Solution: Optimize your extraction solvent. Acetonitrile is commonly used in QuEChERS methods. For very fatty samples, a liquid-liquid extraction with a solvent mixture like acetonitrile/ethyl acetate might improve recovery. Ensure the pH of your extraction solvent is controlled, as some pesticides can degrade at extreme pH values.
-
-
Analyte Degradation: Endrin may be degrading to this compound during your analysis, leading to inaccurate quantification.
-
Solution: Check the inertness of your GC system. EPA methods recommend monitoring the breakdown of Endrin and DDT to ensure it is below a certain threshold (e.g., 15% or 20%). This involves injecting a standard containing these compounds and calculating the percentage of degradation products formed. If breakdown is high, perform maintenance on your GC system, such as replacing the liner and trimming the column.
-
Q3: My GC-MS system performance is degrading quickly when analyzing extracts from fatty matrices. What can I do to protect my instrument?
Rapid system contamination is a significant problem with fatty matrices. Here are some preventative measures:
-
Improve Sample Cleanup: The most effective way to protect your instrument is to remove as much of the fatty matrix as possible before injection. Techniques like EMR—Lipid cleanup are specifically designed for this purpose.
-
Use a Guard Column: A guard column is a short piece of uncoated, deactivated fused silica tubing installed before the analytical column. It traps non-volatile residues and is much cheaper and easier to replace than the analytical column.
-
Optimize Injection Parameters: Use a split injection if sensitivity allows, as this will reduce the amount of sample matrix entering the column. Ensure your inlet temperature is not excessively high, as this can cause non-volatile components to "bake" onto the liner.
-
Regular Inlet Maintenance: Frequently replace the GC inlet liner, particularly when analyzing "dirty" samples. The liner is the first point of contact for the sample, and contamination here can lead to poor peak shape and analyte degradation.
Q4: What is the QuEChERS method, and is it suitable for fatty matrices?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique that involves an extraction and cleanup step. While very effective for many sample types, the standard QuEChERS procedure provides limited cleanup for matrices with high lipid content (>3%).
For fatty matrices, modifications to the QuEChERS protocol are necessary. This often involves:
-
Using specific salt combinations to improve phase separation.
-
Incorporating a subsequent dispersive SPE (dSPE) cleanup step with sorbents that target lipids, such as EMR—Lipid or combinations of PSA (primary secondary amine) and C18.
Q5: How can I assess and mitigate matrix effects?
Matrix effects, where co-eluting compounds influence the ionization of the target analyte, can be assessed and mitigated in the following ways:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement.
-
Use of an Internal Standard: An isotopically labeled internal standard of this compound is the ideal choice as it will behave almost identically to the native analyte during extraction, cleanup, and analysis, thus correcting for both recovery losses and matrix effects. If an isotopically labeled standard is not available, a compound with similar chemical properties and retention time can be used.
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the limit of detection.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the analysis of Endrin and its metabolites in fatty matrices.
Table 1: Performance of a Modified QuEChERS Method for Endrin and δ-Keto Endrin in Animal-Derived Foods
| Parameter | Value |
| Matrices | Chicken, Pork, Beef, Egg, Milk |
| Recovery | 75.63% - 117.92% |
| Relative Standard Deviation (RSD) | ≤ 8.52% |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Table 2: Performance of QuEChERS with EMR—Lipid Cleanup for Organochlorine Pesticides in Whole Milk
| Analyte | Spiking Level (ng/mL) | Recovery |
| Endrin | 10 | 86% |
| General Guideline Recovery | - | 70% - 120% |
| General Guideline RSD | - | < 20% |
| Method LOQ | - | ≤ 5 ng/mL |
Experimental Protocols
Protocol 1: Modified QuEChERS with Dual-Layer SPE Cleanup for this compound in Animal-Derived Foods
This protocol is adapted from a method for the analysis of Endrin and its metabolite, δ-keto Endrin, in various animal-derived food products.
-
Sample Homogenization: Homogenize the food sample (e.g., chicken, pork, beef, egg, or milk).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., 1% acetic acid in acetonitrile).
-
Vortex or shake vigorously for 1 minute.
-
Add a salt mixture of magnesium sulfate and sodium acetate.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Pass the aliquot through a dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon (e.g., Supelclean ENVI-Carb) and a primary secondary amine (PSA) sorbent.
-
-
Analysis: The cleaned extract is then ready for analysis by Gas Chromatography with a micro-Electron Capture Detector (GC-µECD) or GC-MS.
Protocol 2: QuEChERS Extraction with EMR—Lipid Cleanup for Fatty Matrices
This protocol is a general workflow for the analysis of pesticides in fatty matrices like whole milk.
-
Sample Hydration (if necessary): For dry or semi-dry samples, add an appropriate amount of water to rehydrate the sample.
-
QuEChERS Extraction:
-
Weigh an appropriate amount of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake to mix.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
EMR—Lipid Cleanup:
-
Transfer an aliquot of the supernatant to a tube containing the EMR—Lipid dSPE sorbent.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 rcf) for 5 minutes.
-
Final Preparation: Take the supernatant for analysis by GC-MS/MS. A polishing step to remove residual water may be necessary.
Visualizations
Caption: General workflow for QuEChERS extraction and cleanup for fatty matrices.
Caption: Troubleshooting decision tree for poor recovery of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Endrin Ketone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the precise quantification of Endrin ketone, a significant metabolite of the organochlorine pesticide Endrin. The selection of an appropriate analytical technique is paramount for accurate risk assessment, environmental monitoring, and toxicological studies. This document summarizes the performance of various methods based on available experimental data, details experimental protocols, and presents visual workflows to aid in methodological selection and implementation.
Comparison of Analytical Method Performance
The quantification of this compound is predominantly performed using gas chromatography-based methods due to its volatile nature. While high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are versatile techniques for a wide range of analytes, specific validated methods for this compound are not extensively reported in the reviewed scientific literature. The following tables summarize the performance characteristics of the most commonly employed and validated methods.
| Parameter | GC-ECD | GC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.5 - 20 µg/L[1] | 0.5 - 100 ng/mL | Data Not Available | Data Not Available |
| Limit of Detection (LOD) | 0.093 - 1.37 µg/L (Varies with calculation method)[1] | < 5 ng/mL | Data Not Available | Data Not Available |
| Limit of Quantification (LOQ) | 0.283 - 4.15 µg/L (Varies with calculation method)[1] | 5 ng/mL[2] | Data Not Available | Data Not Available |
| Recovery | 50 - 150% at 5 µg/L[1] | 70 - 120% (SANCO guidelines) | Data Not Available | Data Not Available |
| Precision (%RSD) | < 20% | < 20% | Data Not Available | Data Not Available |
| Selectivity | Good for halogenated compounds | High | Moderate | Very High |
| Matrix Effect | Can be significant | Can be significant, often mitigated by cleanup | Potentially significant | Can be significant, often mitigated by cleanup and internal standards |
| Throughput | Moderate | Moderate to High | High | High |
| Cost | Low | High | Low to Moderate | High |
Note: The performance of any analytical method can vary depending on the specific instrumentation, sample matrix, and laboratory conditions. The data presented here are for comparative purposes based on published studies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for the key experiments cited in this guide.
Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is a well-established and cost-effective technique for the analysis of organochlorine pesticides like this compound.
Sample Preparation (Liquid-Liquid Extraction for Water Samples)
-
To 1 liter of a water sample in a separatory funnel, add 60 mL of a 1:1 mixture of diethyl ether and n-hexane.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh portions of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Detector: Electron Capture Detector (ECD)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min
-
Ramp 1: 15°C/min to 200°C, hold for 1 min
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Carrier Gas: Nitrogen at a flow rate of 1.2 mL/min
-
Injection Volume: 1 µL
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers higher selectivity and sensitivity compared to GC-ECD, making it suitable for complex matrices.
Sample Preparation (QuEChERS for Milk Samples)
-
Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperatures: 150°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 min
-
Ramp 3: 25°C/min to 300°C, hold for 5 min
-
-
Injection Volume: 1 µL (pulsed splitless)
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion or from reference methods.
Methodology Workflows
Visualizing the experimental workflow can aid in understanding the sequence of steps and critical points in the analytical process.
References
A Comparative Toxicological Analysis of Endrin and its Primary Metabolites: Endrin Aldehyde and Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acute toxicity of the organochlorine pesticide Endrin and its main degradation products, Endrin aldehyde and Endrin ketone. The information presented is collated from various toxicological studies to assist in risk assessment and understanding of the structure-activity relationships of these compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Executive Summary
Endrin is a highly toxic pesticide, with its acute toxicity varying across species and routes of exposure. Its primary metabolites, Endrin aldehyde and this compound, are also of toxicological concern. The principal mechanism of toxicity for Endrin and its related compounds is neurotoxicity, mediated through the antagonism of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system. This guide synthesizes available acute toxicity data (LD50 values) and outlines the standard experimental protocols for their determination.
Quantitative Toxicity Data
The following tables summarize the available acute lethal dose (LD50) data for Endrin, Endrin aldehyde, and this compound in various animal models. Lower LD50 values indicate higher acute toxicity.
Table 1: Acute Oral Toxicity Data
| Compound | Species | Sex | LD50 (mg/kg body weight) | Reference(s) |
| Endrin | Rat | Male | 18 | [1] |
| Rat | Female | 7.5 | [1] | |
| Monkey | - | 3 | [1] | |
| Guinea Pig | - | 16-36 | [1] | |
| Hamster | - | 18.6 | [1] | |
| Rabbit | - | 7-10 | ||
| Endrin Aldehyde | Rat | Male | 1,320 - 6,690 | |
| Mouse | Male | >500 | ||
| This compound | Rat | - | No definitive LD50 available; a 15-day dietary study showed liver effects. | |
| 12-ketoendrin | Rat | - | 0.8-1.1 |
Table 2: Acute Dermal Toxicity Data
| Compound | Species | Sex | LD50 (mg/kg body weight) | Reference(s) |
| Endrin | Rat | Male | 18 | |
| Rat | Female | 15 | ||
| Endrin Aldehyde | Rabbit | - | Data unavailable | |
| This compound | - | - | Data unavailable |
Table 3: Acute Inhalation Toxicity Data
| Compound | Species | Exposure Duration | LC50 (mg/L) | Reference(s) |
| Endrin Aldehyde | Rat | 4 hours | 26.8 | |
| Mouse | 4 hours | 3587 ppm |
Note: Data for Endrin and this compound via inhalation were not sufficiently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of acute toxicity, based on internationally recognized guidelines.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure to determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are typically 8-12 weeks old and acclimatized to laboratory conditions for at least 5 days prior to dosing. Both sexes are generally used, although studies may focus on the more sensitive sex if known.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before and 3-4 hours after administration of the test substance.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Doses are administered in a single gavage using a stomach tube. The volume administered is generally kept constant by varying the concentration of the test substance.
-
Dosing Procedure: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group of animals (typically 3) determines the next step. If mortality is observed, the dose for the next group is lowered; if no mortality occurs, the dose is increased.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, as well as the presence of convulsions or tremors), and body weight changes for at least 14 days.
-
Pathology: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)
This method assesses the toxicity of a substance applied to the skin.
-
Test Animals: Young adult rats are typically used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold it in place. The exposure period is 24 hours.
-
Dose Levels: A limit test at a dose of 2000 mg/kg is often performed first to determine if the substance has low dermal toxicity. If mortality occurs, a full study with multiple dose groups is conducted.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Pathology: All animals undergo a gross necropsy at the end of the study.
Analytical Methods for Biological Samples
The determination of Endrin and its metabolites in biological tissues is crucial for toxicokinetic studies and exposure assessment.
-
Extraction: Tissues are typically homogenized and extracted with an organic solvent such as n-hexane or a mixture of acetone and hexane.
-
Cleanup: The extract is then purified to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with Florisil or silica gel columns.
-
Analysis: The purified extract is analyzed using gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS). GC-MS provides higher selectivity and confirmation of the identity of the compounds.
Mechanism of Action and Signaling Pathways
The primary mechanism of neurotoxicity for Endrin and its analogs is the non-competitive antagonism of the GABA-A receptor-chloride channel complex in the central nervous system.
Caption: Mechanism of Endrin neurotoxicity via GABA-A receptor antagonism.
Endrin and its metabolites bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel. This prevents the influx of chloride ions that would normally occur when GABA binds to the receptor. The resulting lack of hyperpolarization leads to a state of uncontrolled neuronal excitation, manifesting as tremors, convulsions, and in severe cases, death.
Metabolic Pathway of Endrin
Endrin is metabolized in the body to various products, including Endrin aldehyde and this compound, as well as hydroxylated derivatives. The metabolite 12-ketoendrin is noted for its high toxicity.
Caption: Simplified metabolic pathway of Endrin in mammals.
Conclusion
The available data clearly indicate that Endrin is a highly toxic compound, with its acute toxicity being significantly influenced by the route of administration and the species being tested. Its metabolite, 12-ketoendrin, appears to be even more acutely toxic than the parent compound. Endrin aldehyde exhibits considerably lower acute oral toxicity compared to Endrin. Definitive acute toxicity data for this compound is still needed for a complete comparative assessment. The primary mechanism of action for these compounds is the blockade of the GABA-A receptor, leading to neurotoxic effects. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the need for caution and appropriate safety measures.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Endrin Ketone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Endrin ketone. While GC-MS is a well-established method for this analysis, this guide also explores a proposed HPLC method to offer a fuller comparative perspective for researchers selecting the appropriate analytical technique for their needs. The information presented herein is based on established analytical methodologies and validation principles.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics for the analysis of this compound by GC-MS and a proposed HPLC method. It is important to note that while the GC-MS data is based on documented methods for organochlorine pesticides, the HPLC data is projected based on typical performance for similar analytes due to the limited availability of specific validated HPLC methods for this compound in published literature.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) (Proposed) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 80-115% | 85-110% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 20 µg/L |
| Specificity | High (based on mass fragmentation) | Moderate to High (based on retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
| Derivatization Required | No | Potentially for enhanced sensitivity (e.g., DNPH) |
Experimental Protocols
Established GC-MS Method for this compound
The analysis of this compound by GC-MS is well-documented, often as part of broader methods for organochlorine pesticides, such as EPA Method 8081B.
1. Sample Preparation (QuEChERS Method)
A common and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. This is followed by the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning.
-
Cleanup (Dispersive SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and magnesium sulfate (to remove water). The sample is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Inlet: Splitless injection mode is preferred for trace analysis. It is crucial to use an inert flow path to prevent the thermal degradation of Endrin to this compound and Endrin aldehyde.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound (m/z) would be monitored.
-
Proposed HPLC Method for this compound
Due to the limited literature on specific HPLC methods for this compound, the following protocol is a proposed starting point based on the analysis of similar ketone-containing and organochlorine compounds.
1. Sample Preparation
The QuEChERS method as described for GC-MS analysis is also suitable for preparing samples for HPLC analysis. The final extract in acetonitrile can be directly injected or evaporated and reconstituted in a mobile phase-compatible solvent if necessary.
2. HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for separating non-polar to moderately polar organic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water is proposed:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD set to monitor a wavelength where this compound exhibits UV absorbance (e.g., around 210-230 nm, though this would need to be experimentally determined).
Mandatory Visualizations
Caption: Workflow for cross-validating GC-MS and HPLC methods.
Caption: Comparison of GC-MS and HPLC for this compound analysis.
References
Performance characteristics of different extraction methods for Endrin ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of various extraction methods for Endrin ketone, a significant metabolite of the organochlorine pesticide Endrin. The following sections detail the experimental protocols and present quantitative data to support an informed selection of the most suitable extraction technique for your research needs.
Performance Characteristics of this compound Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of this compound in various matrices. This decision often involves a trade-off between several performance metrics, including extraction efficiency, precision, extraction time, and solvent consumption. The table below summarizes the key performance indicators for several common extraction techniques.
| Extraction Method | Typical Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Extraction Time | Solvent Consumption |
| Solid-Phase Extraction (SPE) | Water | 102.0 - 117.4 | 1.8 | Moderate | Low to Moderate |
| Ultrasound-Assisted Extraction (UAE) | Soil | 82 - 106[1] | < 15[1] | Short | Moderate |
| Homogeneous Liquid-Liquid Microextraction (HLLME) | Water | 85 - 100[2] | 3.9 - 7.3 | Short | Very Low |
| Microwave-Assisted Extraction (MAE) | Sediments | 74 - 99 | 1.0 - 10.2 | Very Short | Moderate |
| Soxhlet Extraction | Soil, Solid Waste | High (generally) | Variable | Long | High |
| QuEChERS | Milk, Food Matrices | 70 - 120 | < 20 | Very Short | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction methods discussed.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the extraction of organic compounds from aqueous samples.
-
Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with a non-polar solvent (e.g., dichloromethane or a 1:1 acetone:n-hexane solution), followed by a polar solvent (e.g., methanol), and finally with reagent water adjusted to a pH < 2.
-
Sample Loading: The water sample, after addition of a small amount of methanol and adjustment of pH, is passed through the conditioned cartridge at a controlled flow rate (e.g., approximately 30 mL/min).
-
Cartridge Drying: After the entire sample has passed through, the cartridge is dried under a full vacuum for about 10 minutes to remove residual water.
-
Elution: The target analytes, including this compound, are eluted from the sorbent using a suitable solvent mixture. A common elution scheme involves a 1:1 acetone:n-hexane solution followed by a 1:9 acetone:n-hexane solution.
-
Concentration: The eluate is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.
Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method for extracting analytes from solid samples.
-
Sample Preparation: A known weight of the solid sample (e.g., soil) is placed in an extraction vessel.
-
Solvent Addition: An appropriate extraction solvent or solvent mixture, such as petroleum ether and acetone (1:1 v/v), is added to the sample.
-
Sonication: The vessel is placed in an ultrasonic bath and sonicated for a specified period (e.g., 20 minutes). The high-frequency sound waves facilitate the penetration of the solvent into the sample matrix, enhancing extraction efficiency.
-
Extraction Repetition: The extraction process is typically repeated one or more times with fresh solvent to ensure complete recovery of the analytes.
-
Extract Combination and Cleanup: The extracts from all sonication steps are combined. A cleanup step, such as passing the extract through a column containing anhydrous sodium sulfate, may be necessary to remove residual water and interfering substances before analysis.
Homogeneous Liquid-Liquid Microextraction (HLLME)
HLLME is a miniaturized version of liquid-liquid extraction that offers high enrichment factors and low solvent consumption.
-
Sample and Disperser Solvent Mixture: A specific volume of the aqueous sample is mixed with a disperser solvent (e.g., a deep eutectic solvent like choline-chloride-ethylene glycol) in a conical tube.
-
Extraction Solvent Injection: A small volume of a water-immiscible extraction solvent (e.g., ethyl acetate) is rapidly injected into the sample-disperser mixture, forming a cloudy solution.
-
Ultrasound Application (in UA-HLLME): The mixture can be sonicated for a short period to further enhance the dispersion of the extraction solvent and accelerate mass transfer.
-
Phase Separation: The mixture is centrifuged, which causes the fine droplets of the extraction solvent to coalesce and separate into a distinct phase.
-
Extract Collection: The separated micro-volume of the extraction solvent, containing the concentrated analytes, is carefully collected for analysis.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound from a sample matrix.
Caption: Generalized workflow for this compound extraction and analysis.
This guide provides a comparative overview to aid in the selection of an appropriate extraction method for this compound. The optimal choice will depend on the specific requirements of the study, including the sample matrix, desired level of sensitivity, available equipment, and considerations of time and cost.
References
Endrin Ketone's Environmental Legacy: A Comparative Look at Cyclodiene Pesticide Persistence
A detailed comparison reveals the prolonged environmental persistence of cyclodiene pesticides, with endrin and its transformation product, endrin ketone, exhibiting significant longevity. While precise data on this compound's half-life remains elusive, the persistence of its parent compound and related cyclodienes underscores the long-term environmental concerns associated with this class of insecticides.
Cyclodiene pesticides, a group of chlorinated hydrocarbon insecticides, were widely used in the mid-20th century due to their high efficacy. However, their chemical stability and resistance to degradation have led to their lasting presence in the environment. This guide provides a comparative analysis of the persistence of this compound and other major cyclodiene pesticides, supported by experimental data and detailed methodologies.
Persistence in Soil: A Comparative Overview
The persistence of a pesticide in the environment is often measured by its half-life, the time it takes for 50% of the initial amount to degrade. The following table summarizes the soil half-life of endrin and other notable cyclodiene pesticides. It is important to note that information on the specific half-life of this compound is limited in scientific literature.[1][2]
| Pesticide | Chemical Family | Typical Soil Half-Life (Years) | Key Transformation Products |
| Endrin | Cyclodiene | Up to 14 years[1] | Endrin aldehyde, this compound[3] |
| This compound | Cyclodiene | Data not readily available | - |
| Dieldrin | Cyclodiene | Approximately 5 years[3] | Photodieldrin |
| Aldrin | Cyclodiene | 0.05 - 0.3 years (rapidly converts to dieldrin) | Dieldrin |
| Chlordane | Cyclodiene | 1 - 20 years | Oxychlordane, Heptachlor epoxide |
| Heptachlor | Cyclodiene | Up to 2 years (converts to more persistent epoxide) | Heptachlor epoxide |
| Endosulfan | Cyclodiene | α-isomer: ~0.16 years, β-isomer: ~2.2 years | Endosulfan sulfate, Endosulfan diol |
Factors Influencing Persistence
The persistence of cyclodiene pesticides in the environment is not static and can be influenced by a variety of factors:
-
Soil Type: Soil composition, particularly organic matter and clay content, can significantly affect pesticide binding and degradation rates.
-
Temperature and Moisture: Higher temperatures and optimal moisture levels can accelerate microbial degradation of some pesticides.
-
Sunlight (Photodegradation): Exposure to sunlight can break down some cyclodienes into transformation products. For instance, endrin can be converted to this compound and endrin aldehyde through photodecomposition.
-
Microbial Activity: Soil microorganisms play a crucial role in the breakdown of these persistent organic pollutants. The presence and activity of specific microbial populations can enhance degradation.
Experimental Protocols for Assessing Pesticide Persistence
The determination of pesticide half-life in soil is conducted through rigorous experimental studies, often following standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). A general protocol for a laboratory-based soil degradation study is outlined below.
General Laboratory Protocol for Soil Persistence Studies
This protocol provides a framework for determining the rate of degradation of a pesticide in soil under controlled laboratory conditions.
1. Soil Collection and Preparation:
-
Soil is collected from a relevant agricultural region, typically from the top 0-20 cm layer.
-
The soil is sieved to remove large debris and characterized for properties such as texture (sand, silt, clay content), organic matter content, pH, and moisture holding capacity.
2. Pesticide Application:
-
A known concentration of the pesticide, often radiolabeled for easier tracking, is applied uniformly to the soil samples.
-
The application rate is typically based on recommended agricultural usage rates.
3. Incubation:
-
The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
Aerobic conditions are maintained for studies simulating surface soil environments. Anaerobic conditions can be established to mimic flooded soil scenarios.
4. Sampling and Analysis:
-
Soil samples are collected at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days).
-
The concentration of the parent pesticide and its major degradation products is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
5. Data Analysis:
-
The degradation rate and half-life of the pesticide are calculated from the decline in its concentration over time, typically assuming first-order kinetics.
Degradation Pathways of Cyclodiene Pesticides
The breakdown of cyclodiene pesticides in the environment leads to the formation of various transformation products, which may also be persistent and toxic. The following diagram illustrates the general degradation pathways for several key cyclodienes.
References
A Comparative Guide to the Statistical Analysis of Endrin Ketone Across Different Analytical Runs
This guide provides a comprehensive comparison of Endrin ketone analysis across multiple hypothetical analytical runs, offering researchers, scientists, and drug development professionals a framework for evaluating method performance and ensuring data integrity. The document outlines a standard experimental protocol, presents comparative data in a clear tabular format, and includes visualizations to clarify workflows and statistical relationships.
Introduction to this compound Analysis
This compound is a metabolite and breakdown product of Endrin, a highly persistent organochlorine pesticide.[1][2] Due to its potential toxicity and persistence in the environment, accurate and precise quantification is crucial.[3] Analytical methods, particularly gas chromatography (GC), are employed for its detection.[4] However, the performance of these methods can vary between different analytical runs due to factors like instrument drift, column degradation, and variations in sample preparation.[5] Therefore, a robust statistical analysis is essential to ensure the reliability and reproducibility of results. This guide focuses on the statistical comparison of data from separate analytical runs to assess method consistency and performance.
Experimental Protocol: Analysis of this compound by GC-ECD
The following protocol is a generalized procedure based on established methods for organochlorine pesticide analysis, such as EPA Method 8081B.
2.1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Extraction: A homogenized sample (e.g., 10-15g) is weighed into a centrifuge tube. An appropriate internal standard is added. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the organic layer (acetonitrile) from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing sorbents (e.g., primary secondary amine to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Final Extract: After vortexing and centrifugation, the final extract is collected for GC analysis.
2.2. Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas chromatography coupled with an electron capture detector (GC-ECD) is a primary and highly sensitive technique for analyzing halogenated compounds like this compound.
-
Instrument: Gas Chromatograph equipped with a dual-column system and dual Electron Capture Detectors (ECDs) for confirmation.
-
Columns: Typically, two columns of different polarity are used, for example, a primary analytical column and a confirmation column.
-
Injector: A split/splitless injector is used. It is critical to ensure the injector port is clean and inert to prevent the thermal degradation of analytes like Endrin and DDT.
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Inlet Temperature: ~250°C
-
Detector Temperature: ~300°C
-
Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temp of 150°C, ramped to 280°C).
-
-
Calibration: An external standard calibration curve is prepared using analytical standards of this compound at various concentrations.
Comparative Performance Data
The following table summarizes hypothetical data from three separate analytical runs of a 10 µg/L this compound standard. This data is representative of typical performance for organochlorine pesticide analysis. Statistical analysis of these runs is crucial for method validation and quality control.
| Parameter | Run 1 | Run 2 | Run 3 | Acceptance Criteria |
| Mean Measured Conc. (µg/L) | 9.85 | 10.15 | 9.92 | - |
| Standard Deviation (SD) | 0.45 | 0.52 | 0.48 | - |
| Relative Standard Deviation (RSD %) | 4.57% | 5.12% | 4.84% | < 15% |
| Accuracy / Recovery (%) | 98.5% | 101.5% | 99.2% | 80-120% |
| Endrin/DDT Degradation (%) | < 10% | < 12% | < 11% | < 15% |
Statistical Interpretation:
-
Precision (RSD%): The Relative Standard Deviation measures the repeatability of the measurements within a single run (intra-run precision). All three runs show excellent precision, well below the typical acceptance criterion of 15%.
-
Accuracy (Recovery %): Accuracy reflects how close the measured value is to the true value. The recovery values for all runs are within the acceptable range of 80-120%, indicating high accuracy.
-
Inter-Run Variability: Comparing the mean concentrations (9.85, 10.15, 9.92 µg/L) shows a low degree of variation between runs. A formal statistical test, like an Analysis of Variance (ANOVA), could be used to determine if the differences between the runs are statistically significant.
-
System Inertness: The degradation of sensitive compounds like Endrin and DDT is a key performance indicator for the GC system. All runs show degradation percentages below the 15% limit set by EPA Method 8081B, indicating a clean and inert system.
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex processes and relationships in analytical chemistry.
Caption: End-to-end workflow for this compound analysis.
Caption: Relationship between key statistical metrics.
Conclusion
The consistent performance across the three hypothetical analytical runs demonstrates a robust and reliable method for the quantification of this compound. The low RSD values indicate high precision, while the recovery percentages show excellent accuracy. By employing standardized protocols like EPA Method 8081B and conducting rigorous statistical analysis, laboratories can ensure the generation of high-quality, defensible data. Continuous monitoring of performance metrics such as precision, accuracy, and analyte degradation is essential for maintaining data integrity over time.
References
Stability Under Scrutiny: A Comparative Analysis of Endrin Ketone and Related Organochlorine Compounds
For researchers, scientists, and professionals in drug development, understanding the stability of analytical standards is paramount for ensuring data integrity and accuracy. This guide provides a comparative analysis of the storage stability of endrin ketone, a primary degradation product of the organochlorine pesticide endrin, against its precursor, endrin aldehyde, and a related compound, dieldrin. The information presented is based on available experimental data and established analytical methodologies.
This compound and endrin aldehyde are significant in environmental and toxicological studies as they are transformation products of endrin, a pesticide known for its persistence.[1] Dieldrin, a stereoisomer of endrin, is also a persistent organochlorine pesticide, making it a relevant compound for stability comparison. While comprehensive quantitative stability data for this compound under various storage conditions remains limited in published literature, this guide synthesizes the available information to provide a comparative overview.
Comparative Stability Data
| Compound | Matrix/Condition | Stability Data | Source |
| This compound | Atmosphere | Estimated half-life of 1.5 days due to reaction with hydroxyl radicals. | [1] |
| Water, Soil, Sediment | No information available on transformation and degradation. Generally considered persistent. | [1] | |
| Analytical Standard | Recommended storage at 2-8°C, protected from light. | [2] | |
| Endrin Aldehyde | Aqueous Solution | Estimated hydrolysis half-life of > 4 years (by analogy to endrin). | |
| Alkaline Conditions | Stable in the presence of most alkalis. | ||
| Atmosphere | Estimated half-life of 3.6 hours due to reaction with hydroxyl radicals. | ||
| Analytical Standard | Recommended storage at 2-8°C, protected from light. | ||
| Dieldrin | Aqueous Solution (pH 6.8-7.4, dark, 23°C) | Remained stable after 36 weeks. | |
| General | Stable to alkali, mild acids, and light. | ||
| Soil | Very persistent. |
Experimental Protocols
The stability of organochlorine pesticides and their degradation products is typically assessed using chromatographic methods, primarily gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). The following protocols outline the general methodologies for stability testing and routine analysis.
Accelerated Stability Testing of Pesticide Formulations
Regulatory bodies like the EPA provide guidelines for accelerated stability testing to determine the shelf-life of pesticide products. While not specific to analytical standards in solution, the principles can be adapted for such studies.
-
Sample Preparation: A concentrated stock solution of the pesticide in a suitable solvent (e.g., toluene, hexane, or acetonitrile) is prepared.
-
Storage Conditions: Aliquots of the solution are stored at an elevated temperature, typically 54°C, for a defined period, often 14 days. Control samples are stored at a recommended temperature (e.g., 4°C or -18°C) in the dark.
-
Analysis: The concentration of the pesticide in the stressed and control samples is determined at specified time points using a validated analytical method (e.g., GC-ECD or GC-MS/MS).
-
Evaluation: The percentage of degradation is calculated by comparing the concentration of the pesticide in the stressed sample to the control sample.
Analytical Method for Endrin and its Degradation Products (Based on EPA Method 8081B)
EPA Method 8081B is a common method for the analysis of organochlorine pesticides in various matrices and includes the monitoring of endrin degradation as a quality control measure.
-
Instrumentation: A gas chromatograph equipped with an electron capture detector (GC-ECD) is used. Dual columns are often employed for confirmation.
-
System Performance Check: Before sample analysis, the GC system's inertness is checked by injecting a standard containing endrin and 4,4'-DDT. The degradation of endrin into endrin aldehyde and this compound, and DDT into DDE and DDD, should not exceed a specified percentage (typically 15-20%).
-
Calibration: A multi-point calibration curve is generated using certified reference standards of the analytes.
-
Sample Analysis: The sample extract is injected into the GC, and the concentrations of the target analytes are determined based on the calibration curve.
Logical Relationship of Endrin Degradation
The degradation of endrin is a key consideration in its analysis, as the formation of its breakdown products can indicate instability in the analytical system or the sample itself. The primary degradation pathway involves the isomerization of endrin to this compound and endrin aldehyde, often induced by heat and active sites within a gas chromatography system.
References
Comparative Analysis of Endrin Ketone Bioaccumulation Potential Across Species
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the bioaccumulation potential of Endrin ketone, a primary metabolite of the organochlorine pesticide Endrin. Due to a scarcity of direct experimental studies on the bioaccumulation of this compound itself, this comparison focuses on the metabolic formation and tissue presence of this compound in various species as an indicator of its potential to accumulate.
Data Presentation: this compound Formation and Tissue Distribution
The following table summarizes the metabolic propensity of different species to form and retain this compound (also referred to as 12-ketoendrin) from the parent compound, Endrin. This serves as an indirect measure of bioaccumulation potential.
| Species | Finding | Tissue/Sample Type | Reference |
| Mammals | |||
| Rat (Rattus) | Endrin is metabolized to 12-ketoendrin. Sex differences exist, with males showing higher production of 12-ketoendrin, which becomes the major compound in the fat and liver.[3] It is also detected in maternal liver and fetal tissue after Endrin administration[4]. | Fat, Liver, Urine | Hutson et al. (1975)[4], Kavlock et al. (1981) |
| Hamster | Endrin and 12-ketoendrin were detected in maternal liver and fetal tissue following administration of Endrin. | Liver, Fetal Tissue | Chernoff et al. (1979) |
| Rabbit (Oryctolagus cuniculus) | The major metabolic pathway for Endrin is hydroxylation, with little detection of 12-ketoendrin. | - | Bedford et al. (1975a) |
| Cow (Bos taurus) | Little to no 12-ketoendrin was detected after Endrin exposure. | - | Stickel et al. (1979) |
| Human (Homo sapiens) | 12-ketoendrin has been detected in the urine and feces of workers occupationally exposed to Endrin. | Urine, Feces | Baldwin and Hutson (1980) |
| Birds | |||
| Various Species | No 12-ketoendrin was found in birds from four different orders that were either heavily exposed to or killed by Endrin. | - | Stickel et al. (1979) |
| Hen (Gallus gallus domesticus) | No 12-ketoendrin was detected after Endrin exposure. | - | Stickel et al. (1979) |
Note: The absence of detected this compound in some species may be due to different metabolic pathways or rapid elimination, indicating a lower potential for bioaccumulation of this specific metabolite.
Experimental Protocols
While no specific experimental protocols for this compound bioaccumulation were found, the following is a detailed methodology for a general aquatic bioaccumulation study based on OECD and US EPA guidelines, which would be applicable for this compound.
OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure
1. Principle of the Test:
This test is designed to measure the bioconcentration and depuration of a substance in fish from water (aqueous exposure) or from food (dietary exposure). The study consists of two phases:
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water or in their diet.
-
Depuration (Clearance) Phase: After the uptake phase, the fish are transferred to a medium free of the test substance.
2. Test Organism:
A variety of fish species can be used, such as Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), or Fathead minnow (Pimephales promelas). The choice of species may depend on the specific objectives of the study.
3. Test Conditions for Aqueous Exposure:
-
Water: The test water should be of constant quality and free of contaminants.
-
Temperature: Maintained at a constant, optimal temperature for the chosen fish species.
-
Loading: The biomass of fish per unit volume of water should be low to avoid stress and depletion of the test substance.
-
Feeding: Fish are fed a standard diet at regular intervals.
-
Test Substance Concentration: At least one concentration of the test substance is used. For substances with high bioaccumulation potential, a low, environmentally relevant concentration is recommended.
4. Procedure:
-
Acclimation: Fish are acclimated to the test conditions for a sufficient period before the start of the study.
-
Uptake Phase: Fish are exposed to the test substance in a flow-through system to maintain a constant concentration. The duration of this phase depends on the time required to reach a steady state, typically 28 days. Water and fish samples are taken at regular intervals for analysis.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water. Fish are sampled at intervals to determine the rate of elimination of the substance.
5. Data Analysis:
-
The concentration of the test substance in the fish and in the water is measured at each sampling point.
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (Cf) to its concentration in the water (Cw) at steady state.
-
If a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).
Mandatory Visualization
Caption: Experimental workflow for a bioaccumulation study.
Caption: Logical flow for a comparative bioaccumulation study.
References
Navigating the Landscape of Endrin Ketone Analysis: A Guide to Proficiency Testing Schemes
For researchers, scientists, and drug development professionals engaged in environmental analysis, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes serve as a cornerstone of quality assurance, providing an external and objective assessment of a laboratory's performance. This guide offers a comparative overview of available PT schemes for the analysis of Endrin ketone, a significant degradation product of the organochlorine pesticide Endrin, in environmental matrices.
This compound, a persistent and toxic metabolite, is a critical analyte in environmental monitoring. Participation in a robust PT scheme allows laboratories to benchmark their analytical methods, identify potential areas for improvement, and demonstrate their competence to regulatory bodies and clients. This guide provides a summary of prominent PT scheme providers offering programs relevant to this compound analysis, details on established experimental protocols, and a workflow diagram illustrating the proficiency testing process.
Comparison of Proficiency Testing Schemes for Organochlorine Pesticides
While specific PT schemes dedicated exclusively to this compound are limited, several providers offer comprehensive schemes for organochlorine pesticides, which include this important analyte. The table below summarizes the key features of schemes from leading providers. It is important to note that publicly available performance data for individual analytes like this compound is often limited. Laboratories typically receive individualized reports, and providers may publish anonymized summary reports.
| PT Scheme Provider | Scheme Name | Matrix | Analytes | Frequency | Comments |
| NSI Lab Solutions | SPEO-003: Organochlorine Pesticides in Soil | Soil | Includes This compound , along with a comprehensive list of other organochlorine pesticides such as 4,4'-DDD, 4,4'-DDE, 4,4'-DDT, Aldrin, Dieldrin, and Endrin. | Multiple studies per year. | This is one of the few schemes that explicitly lists this compound as a target analyte.[1] |
| LGC Standards | CONTEST: Contaminated Land | Soil | Covers a broad range of contaminants in soil, including organochlorine pesticides. While Endrin is a listed analyte, the specific inclusion of this compound should be confirmed from the detailed scheme description for each round.[2][3] | Multiple rounds per year. | LGC's CONTEST scheme is well-established for assessing laboratory performance in the analysis of contaminated land samples.[3] |
| LGC Standards | AQUACHECK: Water Chemistry | Water (Potable, Surface, Ground, Waste) | Offers a wide array of analytes in various water matrices. Organochlorine pesticides, including Endrin, are part of their offerings. The presence of this compound should be verified from the specific test material details. A trial scheme for low-level organochlorines has included Endrin.[4] | Multiple rounds per year. | AQUACHECK is a comprehensive scheme for water analysis, beneficial for laboratories testing diverse water types. |
| Fapas | Pesticide Residues in Soil | Soil | Provides PT for a range of pesticide residues in a soil matrix. The specific list of analytes for each round should be consulted to confirm the inclusion of this compound. | Scheduled rounds throughout the year. | Fapas is a well-recognized provider of proficiency testing in the food and environmental sectors. |
| Fapas | Pesticide Residues in Water | Water (Drinking, Surface, Wastewater) | Offers PT for various pesticide residues in different water types. Laboratories should refer to the analyte list for each specific proficiency test to determine if this compound is included. | Scheduled rounds throughout the year. | Provides a valuable external quality assessment for laboratories analyzing pesticide contaminants in water. |
Experimental Protocols for this compound Analysis
Standardized and validated analytical methods are crucial for obtaining accurate and reproducible results for this compound in environmental samples. The U.S. Environmental Protection Agency (EPA) has established methods that are widely used and recognized globally.
Method 8081B: Organochlorine Pesticides by Gas Chromatography
This method is suitable for the determination of various organochlorine pesticides, including Endrin and its degradation products like this compound, in extracts from solid and liquid matrices.
1. Sample Preparation:
-
Extraction: A representative sample (e.g., 10-30 g of soil or 1 L of water) is extracted using an appropriate technique. For solid samples, common methods include Soxhlet extraction (Method 3540), ultrasonic extraction (Method 3550), or pressurized fluid extraction (Method 3545). For aqueous samples, liquid-liquid extraction (Method 3510/3520) or solid-phase extraction (Method 3535) is typically employed. The choice of solvent is critical, with mixtures like hexane/acetone or dichloromethane commonly used.
-
Cleanup: Environmental extracts often contain interfering compounds that can affect the analysis. Cleanup procedures are necessary to remove these interferences. Common techniques include adsorption chromatography using Florisil (Method 3620) or silica gel (Method 3630), or gel permeation chromatography (Method 3640).
2. Instrumental Analysis:
-
Gas Chromatography (GC): The cleaned-up extract is analyzed using a gas chromatograph equipped with a capillary column. The column's stationary phase and temperature program are optimized to achieve separation of the target analytes.
-
Detector: An Electron Capture Detector (ECD) is commonly used for the analysis of organochlorine pesticides due to its high sensitivity to these halogenated compounds. Confirmation of the analyte's identity is typically performed using a second GC column with a different stationary phase.
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)
This method provides definitive identification and quantification of a wide range of semivolatile organic compounds, including this compound.
1. Sample Preparation:
-
Sample extraction and cleanup procedures are similar to those described in Method 8081B.
2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC/MS): The extract is injected into a GC/MS system. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
Identification and Quantification: The identification of this compound is confirmed by comparing its mass spectrum and retention time to that of a certified reference standard. Quantification is typically performed using an internal standard method.
Proficiency Testing Workflow
The process of participating in a proficiency testing scheme follows a structured workflow designed to ensure a fair and comprehensive evaluation of a laboratory's performance.
Caption: A typical workflow for a proficiency testing scheme.
By participating in relevant proficiency testing schemes and adhering to standardized analytical methods, environmental laboratories can ensure the delivery of high-quality, defensible data for this compound and other critical environmental contaminants. This commitment to quality is essential for protecting public health and the environment.
References
Safety Operating Guide
Navigating the Safe Disposal of Endrin Ketone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. Endrin ketone, a toxic organochlorine compound, requires stringent disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety in the laboratory.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance and is fatal if swallowed.[1] It is crucial to handle this compound with extreme care, utilizing appropriate personal protective equipment (PPE) and adhering to established safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[2][3]
-
Hand Protection: Use chemical-resistant gloves, such as PVC.[2] The suitability and durability of the glove type depend on usage.
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a Type AB-P filter of sufficient capacity.[2]
-
Body Protection: Wear long-sleeved clothing, a chemical-resistant apron, or other suitable protective clothing to prevent skin contact.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke when handling this compound.
-
Wash hands thoroughly after handling.
-
Empty containers may retain residual dust and should be handled with the same precautions as the substance itself. Do not cut, drill, grind, or weld such containers.
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative data related to this compound's toxicity and occupational exposure limits.
| Data Point | Value | Reference |
| Oral LD50 (rat) | 10 mg/kg | |
| OSHA Exposure Limit | 0.1 mg/m³ (for Endrin) | |
| NIOSH Exposure Limit | 0.1 mg/m³ (for Endrin) | |
| UN Number | 2761 | |
| Hazard Class | 6.1 (Toxic substances) | |
| Packing Group | I or II |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted as a hazardous waste, in strict accordance with all local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste materials containing this compound, including pure substance, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment.
-
Segregate this compound waste from other waste streams to prevent cross-contamination.
Step 2: Waste Containment and Labeling
-
Place this compound waste in a suitable, sealed, and properly labeled container.
-
The container should be robust and compatible with the chemical. Lined metal or plastic pails/drums are often appropriate.
-
The label must clearly indicate "Hazardous Waste" and identify the contents as "this compound." Include appropriate hazard pictograms (e.g., skull and crossbones).
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Store locked up and away from incompatible materials, such as oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Possible disposal methods include incineration or chemical treatment, such as reductive dechlorination. However, the specific method will be determined by the licensed disposal facility in accordance with regulations.
Step 5: Documentation
-
Maintain detailed records of the waste generation, storage, and disposal, including dates, quantities, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition.
-
Clean up spills immediately, avoiding contact with skin and eyes.
-
Use dry clean-up procedures and avoid generating dust.
-
Place the spilled material into a suitable, labeled container for waste disposal.
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Prevent the spill from entering drains or waterways.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
